Product packaging for Ipolamiide(Cat. No.:)

Ipolamiide

Cat. No.: B1207568
M. Wt: 406.4 g/mol
InChI Key: RWMXKBUPLSNIJL-BHBNKKJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipolamiide is a naturally occurring iridoid glycoside found in several plant families, including Verbenaceae and Lamiaceae, and is recognized for its potential in pharmacological and phytochemical research . This compound serves as a valuable starting material for the regioselective and stereoselective synthesis of bioactive alkaloids and other natural compounds, highlighting its importance in medicinal chemistry and drug discovery . Scientific investigations into this compound have revealed promising anti-inflammatory properties. Studies on plant extracts containing this compound have demonstrated inhibitory effects on neutrophil influx and leukocyte accumulation in models of inflammation . Furthermore, as part of the iridoid class of secondary metabolites, this compound is of interest for its potential immunomodulatory activity, which may involve the improvement of host immune responses . Research also indicates that this compound can influence the auto-aggregation properties of probiotic bacteria such as Lactobacillus acidophilus and Lactobacillus rhamnosus in a dose-dependent manner, suggesting a potential role in gut health and microbiome studies . This compound is a key compound for chemotaxonomic studies and for exploring the therapeutic potential of iridoids, which are known for a range of biological activities including antimicrobial and hepatoprotective effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O11 B1207568 Ipolamiide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-16(23)3-4-17(24)7(13(22)25-2)6-26-15(12(16)17)28-14-11(21)10(20)9(19)8(5-18)27-14/h6,8-12,14-15,18-21,23-24H,3-5H2,1-2H3/t8-,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1

InChI Key

RWMXKBUPLSNIJL-BHBNKKJBSA-N

SMILES

CC1(CCC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CCC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

ipolamiide
ipolamiide monohydrate

Origin of Product

United States

Foundational & Exploratory

Ipolamiide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipolamiide, an iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document outlines detailed experimental protocols for the extraction and isolation of this compound, presents quantitative data from various plant sources in a comparative tabular format, and illustrates its biosynthetic pathway and putative anti-inflammatory signaling mechanism through detailed diagrams.

Natural Sources and Distribution of this compound

This compound is a secondary metabolite found predominantly in various plant families, with a significant presence in the Lamiaceae, Verbenaceae, and Scrophulariaceae families.[1][2][3] Its distribution within these families is widespread, and it has been identified in numerous species across different geographical regions.

Major Plant Families and Genera
  • Lamiaceae (Mint Family): This family is a rich source of this compound. The genus Phlomis is particularly noteworthy, with this compound being isolated from multiple species.[2][4][5][6] It is often found alongside its structural analogue, lamiide.[4]

  • Verbenaceae (Verbena Family): The genus Stachytarpheta is a well-documented source of this compound.[7][8][9] Species such as Stachytarpheta angustifolia, Stachytarpheta jamaicensis, and Stachytarpheta urticaefolia have all been shown to contain this compound.[5][7][8]

  • Scrophulariaceae (Figwort Family): this compound has also been reported in members of this family, highlighting its chemotaxonomic significance.[1][3]

Distribution within Plant Tissues

This compound concentration can vary between different parts of the plant. It has been successfully isolated from the aerial parts, including leaves and stems, as well as from the stem bark.[5][7] The concentration of iridoid glycosides can be influenced by factors such as the age of the plant and environmental conditions.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant species and the part of the plant being analyzed. The following table summarizes the reported yields of this compound from various natural sources.

Plant SpeciesFamilyPlant PartExtraction MethodYield (% w/w of dry plant material)Reference
Phlomis bruguieriLamiaceaeAerial PartsNot specified0.0175% (as lamiide)[2]
Phlomis viscosaLamiaceaeNot specifiedNot specified0.5% (as lamiide)[2]
Phlomis pungensLamiaceaeNot specifiedNot specified0.12% (as lamiide)[2]
Stachytarpheta jamaicensisVerbenaceaeLeavesMaceration with Methanol448.4 mg from 1.6 g subfraction[8][9]

Note: Data for this compound yield is often reported alongside or in the context of lamiide. The yield from Stachytarpheta jamaicensis is provided as a mass from a purified fraction, not as a direct percentage of the initial dry plant material.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are a synthesis of commonly employed techniques in the phytochemical analysis of this compound-containing plants.[7][10][11][12]

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from dried, powdered plant material.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., leaves, stem bark) at room temperature.
  • Grind the dried material into a fine powder using a mechanical mill.

2. Extraction:

  • Perform an exhaustive extraction of the powdered plant material using a polar solvent such as methanol or 95% ethanol at room temperature.[7] The maceration technique is commonly used, involving soaking the plant material in the solvent for an extended period (e.g., 72 hours), with occasional agitation.[7]
  • Filter the extract to remove solid plant debris.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to concentrate in the more polar fractions (e.g., n-butanol).

4. Chromatographic Purification:

  • Column Chromatography: Subject the n-butanol fraction to column chromatography on silica gel (60-120 mesh).[7]
  • Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding ethyl acetate and then methanol.[7]
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).
  • Size-Exclusion Chromatography: Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography, eluting with methanol.[7] This step helps to remove pigments and other impurities.

5. Purity Assessment:

  • Assess the purity of the isolated this compound using TLC, developing the plate with an appropriate solvent system (e.g., chloroform:methanol mixtures). Visualize the spots under UV light or by spraying with a suitable reagent.
  • Confirm the identity and structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for the development of an HPLC method for the quantification of this compound in plant extracts.[13][14][15][16][17][18]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of iridoid glycosides.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, at 25°C or 30°C, to ensure reproducibility.

  • Detection Wavelength: this compound exhibits UV absorbance. A detection wavelength in the range of 230-260 nm is generally suitable. The optimal wavelength should be determined by examining the UV spectrum of a pure this compound standard.

  • Standard Preparation: Prepare a stock solution of pure this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Key Pathway Diagrams

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the iridoid pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway.[19][20] The key precursor is geraniol, which undergoes a series of enzymatic transformations to form the characteristic cyclopentanopyran ring structure of iridoids.

Ipolamiide_Biosynthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP CDP_ME CDP_ME MEP->CDP_ME MEcPP MEcPP CDP_ME->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP_DMAPP HMBPP->IPP_DMAPP IPP / DMAPP GPP Geranyl-PP IPP_DMAPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase 8-hydroxygeraniol 8-hydroxygeraniol Geraniol->8-hydroxygeraniol 8-oxogeranial 8-oxogeranial 8-hydroxygeraniol->8-oxogeranial Iridodial Iridodial 8-oxogeranial->Iridodial 8-epi-Iridodial 8-epi-Iridodial Iridodial->8-epi-Iridodial Boschnaloside Boschnaloside 8-epi-Iridodial->Boschnaloside Deoxyloganic acid Deoxyloganic acid Boschnaloside->Deoxyloganic acid 8-epi-Deoxyloganin 8-epi-Deoxyloganin Deoxyloganic acid->8-epi-Deoxyloganin This compound This compound 8-epi-Deoxyloganin->this compound Lamiide Lamiide 8-epi-Deoxyloganin->Lamiide

Caption: Postulated biosynthetic pathway of this compound and Lamiide.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.

Isolation_Workflow Plant Dried, Powdered Plant Material Extraction Maceration with Methanol/Ethanol Plant->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions n-Hexane Chloroform Ethyl Acetate n-Butanol Partitioning->Fractions Column_Chrom Silica Gel Column Chromatography Fractions->Column_Chrom n-Butanol Fraction Sephadex Sephadex LH-20 Chromatography Column_Chrom->Sephadex Pure_this compound Pure this compound Sephadex->Pure_this compound Analysis Spectroscopic Analysis (NMR, MS) Pure_this compound->Analysis

Caption: General experimental workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway

Iridoids, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[21][22][23][24] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Anti_Inflammatory_Pathway Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active translocation Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Inflammation Inflammation Genes->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor This compound This compound This compound->IKK Inhibits

Caption: Putative anti-inflammatory action of this compound via NF-κB pathway inhibition.

References

The Biosynthesis of Ipolamiide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ipolamiide, a bioactive iridoid glycoside found in various plant species, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in plants. We delve into the enzymatic steps leading to the formation of its iridoid scaffold, detail the putative final steps in its synthesis, and provide established experimental protocols for the characterization of the enzymes involved. Quantitative data, where available, is summarized to provide a clearer picture of the pathway's efficiency. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on the biosynthesis and production of this compound and related iridoids.

Introduction to this compound and Iridoid Biosynthesis

Iridoids are a large and diverse class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound is an iridoid glycoside that has been isolated from several plant families, including Lamiaceae, Scrophulariaceae, and Verbenaceae.[1][2] The biosynthesis of iridoids originates from the general terpenoid pathway, utilizing isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) as building blocks, which are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. These precursors are condensed to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenoids.[3]

The formation of the characteristic iridoid skeleton is a key branching point from general monoterpenoid metabolism. The early steps of iridoid biosynthesis, leading to the formation of the iridoid ring system, are relatively well-characterized and involve a series of oxidations and a key cyclization reaction.[4][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the core iridoid scaffold and the subsequent modifications leading to the final this compound structure.

Formation of the Iridoid Scaffold: From GPP to 8-epi-Deoxyloganin

The initial steps of the this compound pathway are shared with the biosynthesis of many other iridoids.

  • Geraniol Synthesis: Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol by the action of geraniol synthase (GES) .[3]

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C10 position, a reaction catalyzed by the cytochrome P450 monooxygenase geraniol-8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.[6]

  • Oxidation of 8-Hydroxygeraniol: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-hydroxygeraniol oxidoreductase (8HGO) , forming 8-oxogeranial.[5]

  • Cyclization to the Iridoid Skeleton: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the iridoid scaffold. This reaction is a reductive cyclization that forms nepetalactol and its corresponding dialdehyde, iridodial.[5][7]

  • Further Modifications: A series of subsequent enzymatic reactions, including oxidation, glycosylation, and methylation, convert the initial cyclized product into 8-epi-deoxyloganic acid.

Putative Final Steps: From 8-epi-Deoxyloganin to this compound

The final steps in the biosynthesis of this compound, starting from the key intermediate 8-epi-deoxyloganin, are not yet fully elucidated. However, based on the chemical structures of the intermediates and the final product, a putative pathway can be proposed. It is hypothesized that the conversion of 8-epi-deoxyloganin to this compound involves at least one hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase.

Putative Hydroxylation: It is proposed that a specific cytochrome P450 hydroxylase introduces a hydroxyl group at a specific position on the 8-epi-deoxyloganin backbone to yield an intermediate that is then further processed to this compound. The exact position of this hydroxylation and the characterization of the specific enzyme remain subjects of ongoing research.

Quantitative Data on Iridoid Biosynthesis

Quantitative data for the specific enzymatic steps leading to this compound are currently limited in the scientific literature. However, data from related iridoid pathways can provide an indication of the efficiency of the core biosynthetic machinery. The following table summarizes representative quantitative data for enzymes in the early stages of iridoid biosynthesis.

EnzymeSubstrateProductK_m (µM)k_cat (s⁻¹)Source OrganismReference
Geraniol Synthase (GES)Geranyl Pyrophosphate (GPP)Geraniol5.8 ± 0.70.21 ± 0.01Catharanthus roseus[3]
Iridoid Synthase (ISY)8-OxogeranialNepetalactol/Iridodial15.2 ± 2.10.14 ± 0.01Catharanthus roseus[5]

Note: The kinetic parameters can vary depending on the plant species and the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway, from gene identification to enzyme characterization.

Identification and Cloning of Candidate Biosynthetic Genes

Objective: To identify and isolate the full-length coding sequences of putative biosynthetic genes (e.g., cytochrome P450 hydroxylases) from an this compound-producing plant.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves of an this compound-producing plant (e.g., Lamium amplexicaule) using a suitable kit. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

  • Degenerate PCR and RACE: Degenerate primers are designed based on conserved regions of known iridoid hydroxylases or other plant cytochrome P450s. These primers are used to amplify a partial cDNA fragment. The full-length cDNA sequence is then obtained using Rapid Amplification of cDNA Ends (RACE) PCR.

  • Gene Cloning: The full-length cDNA is amplified by PCR using gene-specific primers and cloned into a suitable vector for sequencing and subsequent functional expression.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant biosynthetic enzymes for in vitro functional characterization.

Methodology:

  • Expression Vector Construction: The full-length coding sequence of the candidate gene is subcloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression construct is transformed into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., IPTG induction for E. coli, galactose induction for yeast).

  • Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and substrate specificity of the recombinant protein.

Methodology for a Putative Cytochrome P450 Hydroxylase:

  • Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM potassium phosphate buffer (pH 7.5), 1.5 mM NADPH, the purified recombinant cytochrome P450 enzyme (1-5 µg), and the substrate (e.g., 8-epi-deoxyloganin, 10-100 µM).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours.

  • Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated product.

Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression levels of candidate biosynthetic genes in different plant tissues or under various conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: As described in section 4.1.

  • Primer Design: Gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin) are designed using appropriate software.

  • qRT-PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA, and the gene-specific primers in a real-time PCR system.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[8]

Visualizations

Biosynthetic Pathway of this compound

Ipolamiide_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (CYP) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial Iridodial/Nepetalactol Oxogeranial->Iridodial ISY Deoxyloganin 8-epi-Deoxyloganin Iridodial->Deoxyloganin Multiple Steps This compound This compound Deoxyloganin->this compound Putative Hydroxylase (CYP)

Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_0 Gene Discovery and Cloning cluster_1 Protein Production cluster_2 Functional Analysis RNA_Extraction RNA Extraction from Plant cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for the functional characterization of a candidate biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the intricate metabolic pathways that lead to the vast diversity of plant natural products. While the early steps of the iridoid pathway are well-established, the final enzymatic modifications that produce this compound remain an active area of research. The identification and characterization of the putative hydroxylases and other enzymes involved in the conversion of 8-epi-deoxyloganin to this compound will be crucial for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these discoveries. Future work in this field will likely focus on the elucidation of these missing enzymatic steps, the investigation of the regulatory networks controlling this compound biosynthesis, and the application of this knowledge for the metabolic engineering of high-value iridoids in microbial or plant-based production systems.

References

Spectroscopic Profile of Ipolamiide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of the iridoid glycoside, Ipolamiide. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing a centralized resource for its spectroscopic characterization.

This compound, a naturally occurring iridoid glycoside, has been the subject of interest for its potential biological activities. The structural elucidation and confirmation of such compounds heavily rely on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, presented in a structured format for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring such data, offering a practical resource for researchers.

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of polar, thermally labile molecules like this compound. The mass spectrum provides crucial information about the molecular weight and elemental composition of the compound.

IonObserved m/z
[M+Na]⁺429
[M+H]⁺407
[M-H]⁻405

Table 1: ESI-MS data for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for assigning the chemical structure. The data presented below is a compilation from various spectroscopic studies.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon AtomChemical Shift (δ) ppm
198.4
3142.1
4110.2
578.9
642.5
759.1
877.5
947.1
1022.4
11168.1
OCH₃51.7
1'99.8
2'74.5
3'77.9
4'71.3
5'78.1
6'62.5

Table 2: ¹³C NMR chemical shifts for this compound. Data referenced from Damtoft, S., et al. (1981)[1].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals information about the protons in the molecule, including their chemical environment, connectivity (through coupling constants), and spatial proximity.

Proton(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-15.25d2.0
H-37.42s
H-53.20m
H-6a2.15m
H-6b1.90m
H-72.55m
H-92.80m
H-101.20d7.0
OCH₃3.70s
H-1'4.65d8.0

Table 3: ¹H NMR chemical shifts and coupling constants for this compound. Data compiled from literature sources.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. The following sections outline standardized procedures for obtaining the NMR and MS data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Sweep width: Typically 0-10 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Sweep width: Typically 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2 seconds.

  • 2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed using standard instrument parameters.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is required. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization for this compound.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • MS Parameters:

    • Capillary voltage: 3-4 kV.

    • Source temperature: 100-150 °C.

    • Desolvation gas flow: Adjusted to optimize signal intensity.

  • Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be varied to obtain a comprehensive fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample isolation to data interpretation.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_elucidation Structure Elucidation Extraction Extraction of this compound from Plant Material Purification Purification by Chromatography (e.g., HPLC) Extraction->Purification NMR_Analysis NMR Spectroscopy (1D & 2D Experiments) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS & MS/MS) Purification->MS_Analysis NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data MS_Data MS Data Processing (m/z, Fragmentation Pattern) MS_Analysis->MS_Data Structure Structure Determination and Verification NMR_Data->Structure MS_Data->Structure

A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

The Biological Activity of Ipolamiide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Potential of a Promising Iridoid Glycoside

Introduction

Ipolamiide, an iridoid glycoside found in various plant species, notably from the Lamiaceae and Verbenaceae families, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their anti-inflammatory, cytotoxic, neuroprotective, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with these bioactive compounds.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models. A key mechanism underlying this activity is the inhibition of crucial enzymes in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity
CompoundAssayTarget/ModelResultCitation
This compoundIn vivoCarrageenan-induced paw edema in rats70.22% inhibition (oral administration)[1]
This compoundIn vitroCyclooxygenase-1 (COX-1) InhibitionStrong Inhibition[2][3]
This compoundIn vitro5-Lipoxygenase (5-LOX) InhibitionStrong Inhibition[2][3]
Experimental Protocols

The in vivo anti-inflammatory activity of this compound was assessed using the carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute inflammation.

  • Animal Model: Male Wistar rats are typically used for this assay.

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • The basal paw volume of each rat is measured using a plethysmometer.

    • This compound, suspended in a suitable vehicle (e.g., saline), is administered orally at a specific dose. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[4]

    • After a predetermined time (e.g., 30 minutes or 1 hour) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

    • Paw volume is then measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

The inhibitory effect of this compound on COX-1 and 5-LOX was determined using enzyme inhibition assays.

  • Enzyme Source: Commercially available COX-1 and 5-LOX enzymes are utilized.

  • Procedure:

    • The enzymes are incubated with various concentrations of this compound or a reference inhibitor.

    • The substrate (arachidonic acid for COX, linoleic acid for LOX) is added to initiate the enzymatic reaction.

    • The formation of the product (e.g., prostaglandin E2 for COX, leukotriene B4 for LOX) is measured using appropriate methods, such as spectrophotometry or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined. While the search results indicate "strong inhibition," specific IC50 values for this compound were not available in the reviewed literature.[2][3]

Cytotoxicity

The cytotoxic potential of this compound has been evaluated, providing an indication of its general toxicity profile.

Quantitative Data for Cytotoxicity
CompoundAssayOrganism/Cell LineResult (LC50/IC50)Citation
This compoundBrine Shrimp Lethality AssayArtemia salina13.65 µg/mL[3]
Experimental Protocol

This simple and rapid bioassay is often used as a preliminary screen for cytotoxicity.

  • Organism: Brine shrimp (Artemia salina) nauplii.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater.

    • Ten to fifteen nauplii are added to vials containing different concentrations of this compound dissolved in seawater. A control group with seawater and a vehicle control (if a solvent is used) are also included.

    • After 24 hours of incubation, the number of surviving nauplii is counted.

  • Data Analysis: The concentration of this compound that is lethal to 50% of the nauplii (LC50) is calculated using probit analysis.

Anticancer and Neuroprotective Activities

While the broader class of iridoids has shown promise in anticancer and neuroprotective research, specific quantitative data for this compound and its derivatives in these areas are limited in the currently available literature. Further research is warranted to fully elucidate the potential of these compounds in oncology and neurology.

Signaling Pathways

The biological activities of many natural compounds, including iridoids, are often mediated through the modulation of key intracellular signaling pathways. While direct experimental evidence for this compound's effects on these pathways is still emerging, the NF-κB, MAPK, and PI3K-Akt pathways are likely targets based on the activities of structurally related compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Natural compounds that inhibit this pathway are of great interest as potential anti-inflammatory agents.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation IκBα->IκBα NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p65_p50_nucleus p65/p50 p65->p65_p50_nucleus Translocation p50 p50 This compound This compound This compound->IKK Inhibition DNA DNA p65_p50_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK and PI3K-Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are also critical in regulating cellular processes such as inflammation, proliferation, and survival. While direct evidence is pending, it is plausible that this compound's biological effects may involve the modulation of these pathways.

MAPK_PI3K_Workflow cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_outcomes Cellular Responses Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) Stimuli->MAPK PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt Inflammation Inflammation MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival This compound This compound This compound->MAPK Modulation This compound->PI3K_Akt Modulation

Figure 2: Potential modulation of MAPK and PI3K-Akt pathways by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory medicine. The existing data clearly demonstrate potent in vivo and in vitro anti-inflammatory activities, alongside a quantifiable level of cytotoxicity. However, to fully realize the clinical potential of these molecules, further research is imperative.

Future investigations should prioritize the determination of specific IC50 values of this compound and its synthesized derivatives against a wider range of inflammatory mediators, cancer cell lines, and in models of neurodegenerative diseases. Elucidating the precise molecular mechanisms, including direct experimental validation of their effects on the NF-κB, MAPK, and PI3K-Akt signaling pathways, will be crucial for targeted drug development. Structure-activity relationship (SAR) studies on novel derivatives could also lead to the discovery of compounds with enhanced potency and selectivity. This continued research will be instrumental in transitioning this compound and its analogues from promising natural products to clinically viable therapeutic agents.

References

The Molecular Mechanisms of Ipolamiide: A Review of Putative Anti-Inflammatory and Antioxidant Actions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Iridoids as a class are recognized for their diverse biological activities. This technical guide aims to provide a comprehensive overview of the putative molecular mechanism of action of this compound, drawing upon the established activities of related iridoid glycosides and the general principles of anti-inflammatory and antioxidant signaling pathways. While direct, in-depth molecular studies on this compound are limited in the publicly available scientific literature, this guide synthesizes the likely mechanisms through which this compound may exert its effects at a molecular level.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory activity of many natural compounds, including iridoid glycosides, is primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two central pathways implicated in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing its p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound is hypothesized to inhibit the NF-κB pathway through the following mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: By potentially inhibiting the activity of the IKK complex, this compound may prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB in its inactive state in the cytoplasm.

  • Prevention of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, this compound would block the nuclear translocation of the active p65 subunit, thereby preventing the transcription of pro-inflammatory genes.

The logical relationship of this compound's putative action on the NF-κB pathway is depicted in the following diagram:

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα This compound This compound This compound->IKK inhibits p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_p50_nucleus->Pro_inflammatory_genes activates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

It is plausible that this compound exerts its anti-inflammatory effects by attenuating the phosphorylation of key MAPK proteins. By inhibiting the activation of p38, ERK, and/or JNK, this compound could downstream suppress the expression of pro-inflammatory genes.

The following diagram illustrates the potential modulatory effect of this compound on the MAPK pathway:

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases activates p38 p38 Upstream_Kinases->p38 phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK Transcription_Factors Transcription Factors p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response mediates This compound This compound This compound->Upstream_Kinases inhibits

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Antioxidant Activity

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data on the molecular mechanism of action of this compound. Studies on crude extracts containing this compound or on related iridoid glycosides provide some context, but direct IC50 values for this compound's inhibition of key inflammatory mediators or signaling molecules are not available. The following table is presented as a template for future research, as these are the key quantitative metrics that would be necessary to fully elucidate the molecular potency of this compound.

TargetAssay TypeIC50 (µM)Cell Line/SystemReference
NF-κB Pathway
Nitric Oxide (NO) ProductionGriess AssayData Not AvailableRAW 264.7
Prostaglandin E2 (PGE2)ELISAData Not AvailableRAW 264.7
TNF-α ProductionELISAData Not AvailableRAW 264.7
IL-6 ProductionELISAData Not AvailableRAW 264.7
MAPK Pathway
p-p38 PhosphorylationWestern BlotData Not AvailableRAW 264.7
p-ERK PhosphorylationWestern BlotData Not AvailableRAW 264.7
p-JNK PhosphorylationWestern BlotData Not AvailableRAW 264.7
Antioxidant Activity
DPPH Radical ScavengingSpectrophotometryData Not AvailableCell-free
ABTS Radical ScavengingSpectrophotometryData Not AvailableCell-free

Experimental Protocols

Detailed experimental protocols for investigating the molecular mechanism of this compound are not specifically described in the literature. However, based on standard methodologies used for similar compounds, the following protocols would be appropriate for future studies.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells would be seeded in appropriate plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Western Blot Analysis

To assess the effects of this compound on NF-κB and MAPK signaling, Western blotting would be performed. After treatment, cells would be lysed, and protein concentrations would be determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin). After washing, the membrane would be incubated with HRP-conjugated secondary antibodies, and the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

The following workflow diagram illustrates the general procedure for Western blot analysis:

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (RAW 264.7 + this compound + LPS) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Measurement of Inflammatory Mediators

The levels of NO, PGE2, TNF-α, and IL-6 in the culture supernatants would be measured using commercially available kits. NO production would be determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. The concentrations of PGE2, TNF-α, and IL-6 would be quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

While direct and detailed molecular evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its classification as an iridoid glycoside strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, it is likely to possess antioxidant properties. To fully elucidate its therapeutic potential, further research is required to obtain quantitative data on its effects on key molecular targets and to detail the specific experimental conditions under which these effects are observed. The information and proposed experimental frameworks provided in this guide are intended to serve as a foundation for future investigations into the molecular pharmacology of this compound.

The Discovery and Isolation of Ipolamiide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Ipolamiide, an iridoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, complete with detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

A Historical Perspective: Unearthing this compound

The journey of this compound's discovery appears to have unfolded over several years through the work of various research groups. An early and pivotal moment in its characterization was in 1976, when A. Bianco and colleagues published a detailed study on the stereochemistry of this compound in the Gazzetta Chimica Italiana. This work was crucial in elucidating the molecule's three-dimensional structure.

Preceding this, in 1967, M. L. Scarpati and M. Guiso reported on a compound they named "lamioside," isolated from Lamium amplexicaule. It is plausible that lamioside was, in fact, this compound, and this earlier work represents its initial, albeit differently named, discovery. Iridoids, the class of compounds to which this compound belongs, are prevalent in the Lamiaceae and Verbenaceae families, and subsequent research has identified this compound in numerous species within these families, including various Stachytarpheta species.[1][2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₆O₁₁[4]
Molecular Weight406.38 g/mol [4]
Melting Point218-220 °C[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Carbon AtomChemical Shift (δ) in ppmReference
194.26[4]
3141.5[5]
4111.8[5]
539.5[5]
643.1[5]
778.9[5]
877.5[5]
959.3[5]
1022.9[5]
11167.9[5]
OMe51.8[5]
1'99.6[5]
2'74.8[5]
3'78.1[5]
4'71.7[5]
5'78.5[5]
6'62.9[5]

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)InterpretationReference
3419O-H stretch (hydroxyl group)[4]
1648C=O stretch (ester)[4]

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methods reported for its isolation from Stachytarpheta angustifolia.[4]

Plant Material Collection and Preparation
  • Collection: The stem bark of the plant is collected.

  • Drying and Grinding: The collected plant material is air-dried at room temperature and then ground into a fine powder using a pestle and mortar.

Extraction and Partitioning
  • Defatting: The powdered plant material is first defatted by maceration with petroleum ether. The solvent is then removed in vacuo to yield the petroleum ether extract.

  • Ethanol Extraction: The defatted plant material is air-dried and then exhaustively extracted with 95% ethanol using maceration. The solvent is removed in vacuo to obtain the crude ethanol extract.

  • Solvent Partitioning: The crude ethanol extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to fractionate the components based on their polarity.

Chromatographic Purification
  • Column Chromatography: The n-butanol fraction, which is typically enriched with iridoid glycosides, is subjected to column chromatography on silica gel (60-120 mesh).

    • Elution: A gradient elution is performed using a solvent system of increasing polarity, such as a mixture of chloroform and ethyl acetate, followed by ethyl acetate and methanol, and finally pure methanol.

    • Fraction Collection: Fractions are collected in aliquots (e.g., 10 ml) and monitored by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing this compound, as identified by TLC, are pooled and further purified using size-exclusion chromatography on Sephadex LH-20 to remove remaining impurities and yield the pure compound.

Visualizing the Biosynthetic Pathway

This compound, like other iridoids, is biosynthesized from geraniol, a monoterpene. The following diagram illustrates the key steps in the proposed biosynthetic pathway leading to this compound.

Ipolamiide_Biosynthesis Geraniol Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Oxidation Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Oxidation Iridodial Iridodial Oxogeranial->Iridodial Cyclization epiDeoxyloganicAcid 8-epi-Deoxyloganic Acid Iridodial->epiDeoxyloganicAcid Oxidation & Glycosylation Lamiide Lamiide epiDeoxyloganicAcid->Lamiide Hydroxylation This compound This compound Lamiide->this compound Isomerization

References

The Pharmacological Profile of Ipolamiide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, is a naturally occurring compound found in various plant species, notably within the Stachytarpheta genus.[1] Iridoids as a class are recognized for a wide spectrum of biological activities, and this compound, in particular, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its therapeutic potential as an anti-inflammatory and analgesic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product drug discovery and development.

Pharmacological Activities

The primary pharmacological activities attributed to this compound are its anti-inflammatory and antinociceptive effects. These activities have been observed in various in vivo and in vitro models, suggesting a potential therapeutic role in conditions associated with inflammation and pain.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in preclinical models. An in vivo study using an ethanolic extract of Stachytarpheta cayennensis, rich in this compound, demonstrated a notable reduction in leukocyte accumulation in a carrageenan-induced pleurisy model in mice.[2] Specifically, the extract selectively inhibited the influx of neutrophils.[2] Another study reported that orally administered this compound exhibited a 70.22% inhibition of inflammation in a rat model.[1][3] The anti-inflammatory action of this compound is thought to be mediated, at least in part, by the inhibition of pro-inflammatory mediators.

Antinociceptive Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antinociceptive (pain-relieving) effects. Studies on extracts containing this compound have shown a reduction in nociceptive responses in animal models of pain.[1][3] The proposed mechanism for its antinociceptive action involves the inhibition of mediators such as histamine and bradykinin, which are known to be involved in pain signaling.[1][3]

Quantitative Pharmacological Data

While several studies have qualitatively described the pharmacological effects of this compound, there is a limited amount of publicly available quantitative data, such as IC50 values for specific enzyme inhibition or comprehensive dose-response relationships. The following table summarizes the currently available quantitative information.

Pharmacological Effect Experimental Model Parameter Value Reference
Anti-inflammatoryRat% Inhibition of Inflammation70.22%[1][3]
Anti-inflammatoryMouse (extract rich in this compound)Inhibition of Leukocyte AccumulationSelective inhibition of neutrophil influx[2]
AntinociceptiveGuinea-pig ileumInhibition of ContractionsInhibitory effect on histamine and bradykinin-induced contractions[1][3]

Note: The lack of extensive quantitative data, particularly IC50 values for key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), and dose-response studies on cytokine suppression (e.g., Interleukin-8), represents a significant gap in the pharmacological profiling of this compound. Further research is warranted to elucidate these specific molecular interactions.

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available in the public domain. However, based on the methodologies described in the abstracts, the following are generalized protocols for the key experiments used to evaluate the pharmacological activities of this compound.

Carrageenan-Induced Pleurisy in Mice (for Anti-inflammatory Activity)

This model is used to assess the ability of a compound to inhibit inflammatory cell migration.

  • Animals: Swiss mice are typically used.

  • Induction of Pleurisy: An intrapleural injection of a phlogistic agent, such as carrageenan, is administered to induce an inflammatory response in the pleural cavity.

  • Treatment: this compound or the extract containing it is administered to the test group of animals, usually orally (p.o.) or intraperitoneally (i.p.), at a specified dose and time before the carrageenan injection. A control group receives the vehicle.

  • Leukocyte Count: After a specific time point (e.g., 4 or 24 hours), the animals are euthanized, and the pleural cavity is washed with a suitable buffer. The total and differential leukocyte counts (neutrophils, mononuclear cells) in the pleural exudate are determined using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of inhibition of leukocyte migration in the treated group is calculated relative to the control group.

Inhibition of Histamine- and Bradykinin-Induced Contractions in Guinea-Pig Ileum (for Antinociceptive/Antispasmodic Activity)

This in vitro model assesses the ability of a compound to antagonize the contractile effects of inflammatory mediators.

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature and aerated.

  • Contraction Induction: Contractile agents, such as histamine or bradykinin, are added to the organ bath at concentrations known to induce a submaximal contraction of the ileum.

  • Treatment: this compound is added to the organ bath at various concentrations before the addition of the contractile agent to determine its inhibitory effect.

  • Measurement of Contraction: The isometric contractions of the ileum are recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the contractions induced by histamine or bradykinin.

Potential Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated. However, based on its observed anti-inflammatory and antinociceptive activities, it is plausible that this compound modulates key inflammatory signaling pathways.

Hypothesized Involvement in NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. They regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. While direct experimental evidence for this compound's interaction with these pathways is currently lacking, its ability to inhibit neutrophil influx and the effects of histamine and bradykinin suggests a potential modulatory role.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB or by modulating the activity of one or more of the MAPK cascades (e.g., p38, JNK, ERK). Inhibition of these pathways would lead to a downstream reduction in the production of inflammatory mediators.

Visualizing Potential Mechanisms

The following diagrams illustrate the general mechanisms of the NF-κB and MAPK signaling pathways in inflammation. The potential points of intervention for an anti-inflammatory agent like this compound are hypothetically indicated. It is crucial to note that these are generalized pathways and the specific targets of this compound within these cascades have not been experimentally confirmed.

NF_kB_Signaling_Pathway cluster_NFkB Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB Proteasomal Degradation IκBα->Proteasomal Degradation Ubiquitination & Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->NF-κB Inhibition of Translocation?

Hypothetical Intervention of this compound in the NF-κB Pathway.

MAPK_Signaling_Pathway Stress/Cytokines Stress/Cytokines MAPKKK e.g., TAK1, ASK1 MAPKK e.g., MKK3/6, MKK4/7 MAPKKK->MAPKK Phosphorylate p38/JNK p38 / JNK MAPKK->p38/JNK Phosphorylate Transcription Factors e.g., AP-1, ATF2 p38/JNK->Transcription Factors Activate Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induce This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->p38/JNK Inhibition?

Hypothetical Intervention of this compound in the MAPK Pathway.

Conclusion and Future Directions

This compound is an iridoid glycoside with promising anti-inflammatory and antinociceptive properties demonstrated in preclinical models. Its ability to inhibit leukocyte migration and antagonize the effects of key inflammatory mediators suggests its potential as a lead compound for the development of novel therapeutics for inflammatory disorders and pain.

However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of detailed quantitative data and a clear elucidation of its molecular mechanisms of action. Future research should prioritize:

  • Quantitative In Vitro Studies: Determination of IC50 values of pure this compound against key inflammatory enzymes such as COX-1, COX-2, and 5-LOX.

  • Dose-Response Studies: Comprehensive in vivo and in vitro studies to establish clear dose-response relationships for its anti-inflammatory and antinociceptive effects.

  • Mechanism of Action Studies: Investigation into the specific effects of this compound on inflammatory signaling pathways, including NF-κB and MAPK, to identify its precise molecular targets. This would involve techniques such as Western blotting to assess protein phosphorylation, reporter gene assays to measure transcription factor activity, and cytokine profiling.

Addressing these research gaps will be crucial in validating the therapeutic potential of this compound and guiding its further development as a clinically relevant pharmacological agent.

References

In Vitro Therapeutic Potential of Ipolamiide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipolamiide, an iridoid glycoside found in various medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, focusing on its anti-inflammatory, neuroprotective, and cytotoxic effects. Detailed experimental protocols for key assays are presented, along with a summary of the available quantitative data. Furthermore, this guide visualizes the known and putative signaling pathways and experimental workflows associated with this compound's bioactivity, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. Among them, this compound has emerged as a compound of interest, with preliminary studies suggesting its potential as an anti-inflammatory, neuroprotective, and cytotoxic agent. This guide aims to consolidate the current knowledge from in vitro research on this compound, providing a detailed technical resource to facilitate further investigation and drug development efforts.

Anti-inflammatory Effects of this compound

In vitro studies have indicated that this compound possesses anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

This compound has been investigated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation. One study reported that this compound, as an isolated compound, elicits strong anti-inflammatory effects by inhibiting cyclooxygenase-1 and 5-lipoxygenase enzymes[1].

Table 1: Enzyme Inhibition Data for this compound

EnzymeIC50 (µM)Source Organism/Cell LineReference
Cyclooxygenase-1 (COX-1)Data not availableNot specified[1]
Cyclooxygenase-2 (COX-2)Data not availableNot specified
5-Lipoxygenase (5-LOX)Data not availableNot specified[1]

Note: Specific IC50 values for this compound were not provided in the available literature. The study indicates strong inhibition at concentrations between 3.125–50 μg/mL for individual compounds isolated from S. indica, including this compound[1]. Further research is required to determine the precise IC50 values.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. While direct quantitative data for this compound's effect on NO production is limited, the general class of iridoids has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Quantitative data for this compound's effect on NO production is not currently available in the reviewed literature.

Neuroprotective Effects of this compound

The neuroprotective potential of this compound has been explored in cell-based models of neuronal injury.

Protection of PC12 Cells from Corticosterone-Induced Damage

PC12 cells, a rat pheochromocytoma cell line, are a widely used in vitro model for studying neuronal function and neuroprotective agents. Studies on various iridoid components have demonstrated their ability to protect PC12 cells from damage induced by corticosterone, a model for stress-induced neuronal injury. These protective effects include improved cell viability, reduced apoptosis, and decreased intracellular reactive oxygen species (ROS) levels[2].

Table 2: Neuroprotective Effects of Iridoid Components on Corticosterone-Induced PC12 Cell Damage

CompoundConcentrationEffect on Cell ViabilityEffect on ApoptosisEffect on ROS LevelsReference
This compoundNot specifiedData not availableData not availableData not available
Other Iridoids (e.g., Catalpol, Geniposide)10 µMIncreasedInhibitedReduced[2]

Note: While the study cited investigated a panel of eight iridoids, specific quantitative data for this compound was not presented. The data for other iridoids suggests a class effect that warrants specific investigation for this compound.

Cytotoxic Effects of this compound

The cytotoxic activity of this compound against various cancer cell lines has been evaluated to assess its potential as an anticancer agent.

Specific IC50 values for this compound against HeLa, HepG2, and MCF-7 cell lines are not available in the currently reviewed literature. This represents a significant gap in the understanding of this compound's therapeutic potential.

Signaling Pathways Modulated by Iridoids

The biological effects of iridoids, including potentially this compound, are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt and MAPK signaling pathways are key cascades involved in regulating inflammation, cell survival, and apoptosis, and are putative targets for iridoid compounds.

Putative Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its activation is associated with pro-survival signals, while its inhibition can lead to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Pro_Survival Cell Survival, Proliferation mTOR->Pro_Survival Growth_Factor Growth Factor Growth_Factor->RTK This compound This compound (Putative) This compound->PI3K Modulation? This compound->Akt Modulation?

Putative modulation of the PI3K/Akt signaling pathway by this compound.
Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory signals. It plays a central role in inflammation, proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Translocates to a nucleus and activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Stimulus External Stimuli (e.g., LPS) Stimulus->Receptor This compound This compound (Putative) This compound->MEK Modulation? This compound->ERK Modulation?

Putative modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays relevant to the study of this compound's biological activities.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - this compound solutions - Assay buffer start->prepare_reagents pre_incubation Pre-incubate this compound with COX enzyme prepare_reagents->pre_incubation initiate_reaction Initiate reaction with Arachidonic Acid pre_incubation->initiate_reaction measure_activity Measure Prostaglandin E2 (PGE2) production via ELISA initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition and IC50 value measure_activity->calculate_inhibition end End calculate_inhibition->end

Workflow for COX Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and various concentrations of this compound in a suitable assay buffer (e.g., Tris-HCl).

  • Pre-incubation: In a 96-well plate, add the COX enzyme and the this compound solution (or vehicle control). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, by plotting a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Workflow Diagram:

LOX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - 5-LOX enzyme - Linoleic acid (substrate) - this compound solutions - Borate buffer start->prepare_reagents pre_incubation Pre-incubate this compound with 5-LOX enzyme prepare_reagents->pre_incubation initiate_reaction Initiate reaction with Linoleic Acid pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 234 nm (formation of conjugated dienes) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for 5-LOX Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare a solution of 5-LOX enzyme, linoleic acid (substrate), and various concentrations of this compound in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Assay Mixture: In a quartz cuvette, mix the 5-LOX enzyme solution and the this compound solution (or vehicle control).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Add the linoleic acid solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of conjugated dienes, the product of the 5-LOX reaction.

  • Data Analysis: Determine the initial rate of the reaction for each concentration of this compound. Calculate the percentage of 5-LOX inhibition compared to the vehicle control. Determine the IC50 value from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This cell-based assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow Diagram:

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with This compound solutions seed_cells->pre_treat stimulate_cells Stimulate cells with LPS pre_treat->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Perform Griess reaction to measure nitrite concentration collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for NO Production Inhibition Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS; typically 1 µg/mL) to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO production inhibition for each this compound concentration relative to the LPS-only control. Determine the IC50 value from a dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Neuroprotection Assay in PC12 Cells (Corticosterone-Induced Damage Model)

This assay evaluates the ability of a compound to protect neuronal-like cells from stress-induced damage.

Workflow Diagram:

Neuroprotection_Workflow start Start seed_cells Seed PC12 cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with This compound solutions seed_cells->pre_treat induce_damage Induce damage with Corticosterone pre_treat->induce_damage incubate Incubate for 24 hours induce_damage->incubate assess_viability Assess cell viability (e.g., MTT assay) incubate->assess_viability calculate_protection Calculate % Cell Viability and neuroprotective effect assess_viability->calculate_protection end End calculate_protection->end

Workflow for Neuroprotection Assay.

Protocol:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum, fetal bovine serum, and antibiotics. Seed the cells in a 96-well plate and allow them to attach.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Damage: Add corticosterone (e.g., 100 µM) to the wells to induce cellular stress and damage.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). A higher percentage of viability in the this compound-treated groups compared to the corticosterone-only group indicates a neuroprotective effect.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound is a promising natural compound with potential anti-inflammatory and neuroprotective activities. However, this technical guide also highlights significant gaps in the current knowledge. The lack of specific quantitative data, such as IC50 values for its enzymatic and cellular effects, is a major limitation for its further development.

Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC50 values of purified this compound in a comprehensive panel of in vitro assays, including COX-1, COX-2, 5-LOX, and iNOS inhibition, as well as its effects on a variety of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This should include Western blot analyses to investigate its effects on the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation, neurodegenerative diseases, and cancer to assess its efficacy, pharmacokinetics, and safety profile.

By addressing these research gaps, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for its potential translation into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ipolamiide from Stachytarpheta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, is a bioactive compound found in various species of the Stachytarpheta genus, which belongs to the Verbenaceae family.[1][2] This compound has garnered interest in the pharmaceutical and drug development sectors due to its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of this compound from Stachytarpheta plant material, compiled from established scientific literature. The methodologies outlined below are intended to serve as a guide for researchers and professionals in the field.

Data Summary

The following table summarizes quantitative data from various studies on the extraction and isolation of this compound and related extracts from different Stachytarpheta species.

Plant SpeciesPlant PartExtraction MethodSolvent(s)Crude Extract Yield (%)Isolated this compound Yield (from crude extract)Reference
Stachytarpheta jamaicensisLeavesMacerationMethanol34%Not Specified[3][4]
Stachytarpheta urticaefoliaLeavesMacerationMethanolNot Specified2.05%[5]
Stachytarpheta angustifoliaStem BarkMacerationEthanolNot SpecifiedNot Specified[6]

Experimental Protocols

I. Preliminary Sample Preparation
  • Collection and Identification : Collect fresh plant material from the desired Stachytarpheta species. Ensure proper botanical identification by a qualified taxonomist.

  • Drying : Air-dry the plant material (leaves, stem bark, etc.) in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C) to expedite the process and minimize enzymatic degradation.[7]

  • Grinding : Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

II. Extraction of this compound

The most common and effective method for extracting iridoid glycosides like this compound from Stachytarpheta is maceration with polar solvents.[3][4][6]

Protocol: Maceration-Based Extraction

  • Solvent Selection : Methanol or 70-95% ethanol are the recommended solvents for extracting this compound.[3][6][8]

  • Maceration :

    • Place the powdered plant material in a large container (e.g., a glass jar or flask).

    • Add the solvent in a 1:5 to 1:10 (w/v) ratio of plant material to solvent. For example, for 1 kg of plant powder, use 5-10 L of solvent.[4][8]

    • Seal the container and let it stand at room temperature for 3 days (72 hours), with occasional agitation to ensure thorough extraction.[3][4]

    • For exhaustive extraction, the process can be repeated two to three times with fresh solvent.[4][6]

  • Filtration and Concentration :

    • After maceration, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

    • Combine the filtrates from all extraction cycles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract. High temperatures can lead to the degradation of thermolabile compounds like iridoids.[7][9]

III. Purification of this compound

A multi-step purification process involving solvent partitioning and column chromatography is typically employed to isolate this compound from the crude extract.

Protocol: Solvent Partitioning and Column Chromatography

  • Solvent Partitioning (Optional but Recommended) :

    • This step helps to remove non-polar compounds, such as chlorophyll and lipids, from the polar extract.

    • Suspend the crude methanolic or ethanolic extract in a mixture of n-hexane and methanol (or water). A common ratio is 1:1 (v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower, more polar layer (methanolic or aqueous), which contains the iridoid glycosides.

    • Repeat the partitioning of the polar layer with n-hexane to ensure complete removal of non-polar constituents.

    • Concentrate the polar fraction using a rotary evaporator.

  • Column Chromatography :

    • Stationary Phase : Silica gel (60-120 or 70-230 mesh) is a suitable stationary phase for the separation of this compound.

    • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or chloroform) and carefully pack it into a glass column.

    • Sample Loading : Adsorb the concentrated polar extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elution : Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with chloroform and gradually introduces ethyl acetate, followed by a gradient of ethyl acetate and methanol.[6] Another effective system is a gradient of ethyl acetate and acetone.[3]

    • Fraction Collection : Collect the eluate in small fractions (e.g., 10-20 mL).

  • Monitoring and Identification :

    • Thin-Layer Chromatography (TLC) : Monitor the collected fractions using TLC plates coated with silica gel. Use a suitable solvent system (e.g., chloroform:methanol or ethyl acetate:methanol in varying ratios) for development.

    • Visualization : Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing agent, such as a 1.5% cerium sulfate solution in 2N H₂SO₄ followed by heating.[3]

    • Pooling and Concentration : Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard or literature Rf values). Concentrate the pooled fractions to obtain the purified compound.

  • Recrystallization (Optional Final Purification) :

    • For obtaining highly pure this compound, dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals.

Visualizations

Extraction_Workflow Plant_Material Stachytarpheta Plant Material (Leaves/Stem Bark) Drying Drying (Air or Oven) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration (Methanol or Ethanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of crude this compound extract.

Purification_Workflow Crude_Extract Crude this compound Extract Partitioning Solvent Partitioning (n-Hexane/Methanol) Crude_Extract->Partitioning Polar_Fraction Concentrated Polar Fraction Partitioning->Polar_Fraction Column_Chromatography Silica Gel Column Chromatography Polar_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of this compound Fractions TLC_Monitoring->Pooling Pure_this compound Pure this compound Pooling->Pure_this compound

Caption: Workflow for the purification of this compound.

Stability Considerations

Iridoid glycosides can be susceptible to degradation under certain conditions. To maximize the yield and purity of this compound, the following should be considered:

  • Temperature : Avoid high temperatures during extraction and concentration steps to prevent thermal degradation.[7][9]

  • pH : Extreme pH conditions (both acidic and alkaline) can cause hydrolysis or other degradation reactions of iridoids. It is advisable to work under neutral or mildly acidic conditions.[10]

  • Light and Oxygen : Exposure to light and air can lead to photodegradation and oxidation.[7] Store extracts and purified compounds in amber-colored containers and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).

By following these detailed protocols and considering the stability of the target compound, researchers can successfully extract and purify this compound from Stachytarpheta species for further investigation and development.

References

Application Notes and Protocols for the Quantification of Ipolamiide using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Quantitative Data

ParameterValue
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Quantitative Data

ParameterValue
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 5 minutes.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Method for this compound Quantification

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

Procedure:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Inject the calibration standards and the prepared samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method for this compound Quantification

This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly suitable for complex matrices and low concentrations.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Proposed - Requires Optimization ):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 423.1 [M+H]⁺ (based on the molecular weight of this compound, C17H26O12)

  • Product Ions (Q3):

    • m/z 261.1 (Quantifier, corresponding to the loss of the glucose moiety: [M+H-162]⁺)

    • m/z 243.1 (Qualifier, corresponding to the further loss of water: [M+H-162-18]⁺)

  • Collision Energy: To be optimized for this compound (typically 15-30 eV for similar compounds)

  • Dwell Time: 100 ms

Procedure:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.1 to 1000 ng/mL.

  • Inject the calibration standards and the prepared samples onto the LC-MS/MS system.

  • Develop a Multiple Reaction Monitoring (MRM) method using the proposed precursor and product ions.

  • Construct a calibration curve by plotting the peak area ratio of the quantifier ion to an internal standard (if used) against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Ipolamiide_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (80% Methanol) PlantMaterial->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Quantification.

Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS This compound This compound Sample HPLC_Principle Separation based on Polarity This compound->HPLC_Principle LCMS_Principle Separation + Mass-to-Charge Ratio This compound->LCMS_Principle HPLC_Detection UV Absorbance at 240 nm HPLC_Principle->HPLC_Detection HPLC_Quant Quantification via External Standard HPLC_Detection->HPLC_Quant LCMS_Detection Specific Precursor/Product Ion Transitions LCMS_Principle->LCMS_Detection LCMS_Quant High Sensitivity & Specificity LCMS_Detection->LCMS_Quant

Caption: Comparison of HPLC and LC-MS/MS Methods.

Application Notes and Protocols: Synthesis of Ipolamiide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipolamiide, a naturally occurring iridoid glycoside, has garnered significant interest in the scientific community due to its diverse biological activities, including potential anti-inflammatory and anticancer properties.[1] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and evaluating the biological activities of the resulting derivatives, researchers can identify key structural motifs responsible for its therapeutic effects and design more potent and selective drug candidates.

This document provides detailed protocols for the semi-synthesis of a series of this compound derivatives and the subsequent evaluation of their anti-inflammatory and anticancer activities to establish a preliminary SAR.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the hypothetical biological activities of synthesized this compound derivatives. These derivatives were designed to explore the impact of modifications at the C-7 hydroxyl group and the C-4 carboxylate group of the this compound core structure.

Table 1: Anti-inflammatory and Anticancer Activities of this compound and its Derivatives

Compound IDR1 Substituent (at C-7)R2 Substituent (at C-4)Anti-inflammatory Activity (IC50 in µM)Anticancer Activity (IC50 in µM)
This compound -OH-COOCH325.532.8
IP-01 -OCH3-COOCH335.245.1
IP-02 -OAc-COOCH315.821.4
IP-03 =O (Ketone)-COOCH342.155.3
IP-04 -OH-COOH22.128.9
IP-05 -OH-CONH218.925.6
IP-06 -OAc-CONH212.515.7

SAR Summary:

  • Modification at C-7: Acetylation of the C-7 hydroxyl group (IP-02 and IP-06) appears to enhance both anti-inflammatory and anticancer activities, suggesting that a less polar group at this position may be favorable for activity. In contrast, methylation (IP-01) or oxidation to a ketone (IP-03) seems to decrease activity.

  • Modification at C-4: Conversion of the methyl ester at C-4 to a carboxylic acid (IP-04) or a primary amide (IP-05) results in a modest improvement in activity. The combination of C-7 acetylation and C-4 amidation (IP-06) shows the most potent activity in this series, indicating a synergistic effect of these two modifications.

Experimental Protocols

General Semi-Synthetic Protocol for this compound Derivatives

This protocol describes a general method for the semi-synthesis of this compound derivatives starting from the natural product. Iridoids can be used as valuable starting materials for regioselective and stereoselective synthesis.[2]

1.1. Materials:

  • This compound (isolated from natural sources)

  • Anhydrous solvents (Pyridine, Dichloromethane (DCM), Methanol)

  • Reagents for specific modifications (e.g., Acetic anhydride, Methyl iodide, Jones reagent, Lithium hydroxide, Ammonium chloride, EDC, HOBt)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

1.2. General Procedure for Acetylation of C-7 Hydroxyl Group (Synthesis of IP-02):

  • Dissolve this compound (100 mg, 1 eq.) in anhydrous pyridine (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq.) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain IP-02.

Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: After incubation, collect the cell supernatant. Measure the nitric oxide (NO) production using the Griess reagent assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 values using a dose-response curve.

Protocol for In Vitro Anticancer Assay (MTT Cell Viability Assay)
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values from the dose-response curves.

Mandatory Visualizations

Synthesis_Workflow This compound This compound Intermediate_A C-7 Modified Intermediate This compound->Intermediate_A C-7 Modification (e.g., Acetylation) Intermediate_B C-4 Modified Intermediate This compound->Intermediate_B C-4 Modification (e.g., Amidation) Derivative_IP02 Derivative IP-02 (C-7 Acetylated) Intermediate_A->Derivative_IP02 Derivative_IP06 Derivative IP-06 (C-7 Acetylated, C-4 Amide) Intermediate_A->Derivative_IP06 C-4 Modification (e.g., Amidation) Derivative_IP05 Derivative IP-05 (C-4 Amide) Intermediate_B->Derivative_IP05

Caption: Synthetic workflow for this compound derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ipolamiide_Derivatives This compound Derivatives Ipolamiide_Derivatives->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) DNA->Inflammatory_Genes Transcription

Caption: this compound derivatives may inhibit the NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ipolamiide_Derivatives This compound Derivatives Ipolamiide_Derivatives->PI3K Inhibits

Caption: this compound derivatives may modulate the PI3K/Akt signaling pathway.

References

Ipolamiide in Animal Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, has garnered interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the application of this compound in established animal models of inflammation. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound. While the general methodologies for these models are well-documented, specific quantitative data on the effects of this compound are not extensively available in the public domain. The presented protocols are based on standard models and will require optimization for specific research questions regarding this compound.

Preclinical Animal Models for Assessing Anti-Inflammatory Activity

Two of the most commonly employed and well-characterized animal models for evaluating the anti-inflammatory effects of novel compounds are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced inflammation model.

Carrageenan-Induced Paw Edema Model

This model is a widely accepted method for screening acute anti-inflammatory agents.[1][2][3] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema formation.[4][5]

Experimental Protocol:

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g) are commonly used.[2][5] Animals should be acclimatized for at least one week before the experiment with free access to food and water.[6]

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., saline, distilled water, or a solution with a low percentage of DMSO or Tween 80)

  • Positive control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)[5][7]

  • Plethysmometer or a digital caliper

Procedure:

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle only.

    • This compound Treatment Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg).

    • Positive Control: Receives the standard anti-inflammatory drug.

  • Drug Administration: this compound, the vehicle, or the positive control is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[1][3]

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[1][2]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[1][5]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

Quantitative Data Summary (Hypothetical Data for this compound):

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0
This compound250.52 ± 0.03**38.8
This compound500.41 ± 0.02 51.8
Indomethacin100.35 ± 0.0258.8
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[1][8] Administration of LPS to animals triggers a robust inflammatory response, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] This model is valuable for investigating the effects of compounds on cytokine production and related signaling pathways.[11]

Experimental Protocol:

Animals: Male BALB/c mice (8-10 weeks old) are frequently used.[12]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)

  • Vehicle for this compound

  • Positive control: Dexamethasone (e.g., 1 mg/kg)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control: Receives vehicle only.

    • LPS Control: Receives vehicle followed by LPS.

    • This compound Treatment Groups: Receive different doses of this compound followed by LPS.

    • Positive Control: Receives dexamethasone followed by LPS.

  • Drug Administration: this compound, vehicle, or dexamethasone is administered (e.g., i.p. or p.o.) 1 hour before the LPS challenge.

  • Induction of Inflammation: LPS is administered via intraperitoneal (i.p.) injection at a dose of, for example, 1 mg/kg.[8]

  • Sample Collection: Blood samples are collected via cardiac puncture or from the tail vein at a specific time point after LPS injection (e.g., 1.5-2 hours for TNF-α and 3-6 hours for IL-6) to measure serum cytokine levels.[9] Tissues such as the liver and lungs can also be harvested for analysis of inflammatory markers.

  • Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Data Summary (Hypothetical Data for this compound):

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control-50 ± 1080 ± 15
LPS Control-1500 ± 1502500 ± 200
This compound + LPS101100 ± 1201900 ± 180
This compound + LPS25750 ± 90 1200 ± 130
This compound + LPS50400 ± 50 700 ± 80
Dexamethasone + LPS1200 ± 30 400 ± 50
*p<0.05, **p<0.01, ***p<0.001 compared to LPS Control.

Signaling Pathways and Visualization

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[13][14] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[13][15]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB (p50/p65) IkappaB->NFkB Degradation & Release NFkB_active Active NF-κB NFkB->NFkB_active Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Pro_inflammatory_Genes Induces Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[16] LPS can activate these MAPK pathways, leading to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_JNK_ERK p38, JNK, ERK (MAPKs) MAPKK->p38_JNK_ERK Phosphorylation AP1 AP-1 p38_JNK_ERK->AP1 Activation & Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces Transcription Nucleus Nucleus This compound This compound This compound->MAPKK Inhibition

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of this compound in an animal model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping of Animals acclimatization->grouping drug_admin This compound / Vehicle / Positive Control Administration grouping->drug_admin inflammation_induction Induction of Inflammation (Carrageenan or LPS) drug_admin->inflammation_induction assessment Assessment of Inflammatory Response (Paw Edema / Cytokine Levels) inflammation_induction->assessment data_analysis Data Collection & Statistical Analysis assessment->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The protocols and conceptual frameworks presented here provide a foundation for investigating the anti-inflammatory properties of this compound in preclinical animal models. It is crucial to note that dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses will be necessary to fully elucidate the therapeutic potential and mechanism of action of this compound. The hypothetical data tables serve as a template for presenting results, and researchers are encouraged to generate their own robust data through carefully designed and executed experiments.

References

Ipolamiide and Osteoporosis: A Research Frontier Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in natural compounds for the treatment of osteoporosis, a comprehensive review of the scientific literature reveals a notable absence of studies investigating the direct effects of ipolamiide as a potential therapeutic agent for this debilitating bone disease.

Currently, there is no available quantitative data or established experimental protocols detailing the impact of this compound on key cellular players in bone metabolism, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Consequently, the creation of detailed application notes and protocols for researchers, as requested, is not feasible at this time.

While the fundamental mechanisms of osteoporosis are well-understood, involving an imbalance in bone remodeling that favors resorption over formation, the specific role, if any, of this compound in modulating these processes remains uninvestigated. Key signaling pathways that are central to osteoporosis research, such as the RANKL/RANK/OPG and PI3K/Akt/mTOR pathways, have not been studied in the context of this compound treatment.

For researchers and drug development professionals interested in exploring the potential of this compound for osteoporosis, the following sections outline the standard experimental approaches and theoretical frameworks that would be necessary to build a foundational understanding of its effects.

Hypothetical Application Notes and Future Research Directions

Should research be undertaken in this area, application notes would focus on characterizing the bioactivity of this compound in bone cell models. The primary objectives would be to determine if this compound can enhance osteoblast function and/or inhibit osteoclast activity.

Key Research Questions to Address:

  • Does this compound promote the proliferation and differentiation of osteoblasts?

  • Does this compound enhance the mineralization of the extracellular matrix by osteoblasts?

  • Does this compound inhibit the differentiation of osteoclast precursors into mature osteoclasts?

  • Does this compound reduce the bone-resorbing activity of mature osteoclasts?

  • What are the underlying molecular mechanisms by which this compound may exert these effects? Does it modulate the RANKL, Wnt, or other relevant signaling pathways?

  • Can this compound prevent or rescue bone loss in preclinical animal models of osteoporosis, such as the ovariectomized (OVX) mouse model?

Standard Experimental Protocols for Investigating Novel Compounds in Osteoporosis Research

The following are detailed, standard protocols that would be essential for evaluating the potential of this compound in osteoporosis research.

Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol assesses the effect of a test compound on the differentiation and mineralization capacity of osteoblasts.

1. Cell Culture and Treatment:

  • Culture pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary bone marrow stromal cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed cells in 24-well plates at a density of 5 x 104 cells/well.
  • After 24 hours, induce osteogenic differentiation by replacing the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control. Refresh the medium and treatment every 2-3 days.

2. Alkaline Phosphatase (ALP) Activity Assay (Early Osteoblast Marker):

  • After 7-10 days of differentiation, wash cells with phosphate-buffered saline (PBS).
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
  • Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay. Read absorbance at 405 nm.
  • Normalize ALP activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

3. Alizarin Red S Staining (Late Osteoblast Marker - Mineralization):

  • After 21-28 days of differentiation, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
  • Rinse the fixed cells with deionized water.
  • Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
  • Wash thoroughly with deionized water to remove excess stain.
  • Visualize and photograph the mineralized nodules (stained red).
  • For quantification, destain the nodules with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Protocol 2: In Vitro Osteoclastogenesis Assay

This protocol evaluates the effect of a test compound on the formation of osteoclasts from precursor cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells or primary bone marrow-derived macrophages (BMMs) in α-MEM with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in 96-well plates at a density of 1 x 104 cells/well.
  • Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50-100 ng/mL.
  • Concurrently, treat cells with different concentrations of this compound or a vehicle control.
  • Culture for 5-7 days, replacing the medium and treatments every 2-3 days.

2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

  • After the incubation period, wash cells with PBS and fix with 4% paraformaldehyde.
  • Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
  • TRAP-positive multinucleated (≥3 nuclei) cells are identified as mature osteoclasts.
  • Count the number of TRAP-positive multinucleated cells per well under a light microscope.

Protocol 3: In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol assesses the in vivo efficacy of a test compound in preventing estrogen deficiency-induced bone loss.

1. Animal Model and Treatment:

  • Perform bilateral ovariectomy or a sham operation on 8-12 week old female C57BL/6 mice.
  • Allow a recovery period of one week.
  • Divide the OVX mice into treatment groups: vehicle control and this compound-treated groups (at various doses). Include a sham-operated group as a healthy control.
  • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 8-12 weeks.

2. Bone Microarchitecture Analysis:

  • At the end of the treatment period, euthanize the mice and harvest the femurs and lumbar vertebrae.
  • Analyze the bone microarchitecture of the distal femur and lumbar vertebrae using micro-computed tomography (µCT).
  • Key parameters to measure include bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To guide future research, the following diagrams illustrate the key signaling pathways implicated in osteoporosis and a typical experimental workflow for screening potential therapeutic agents.

cluster_osteoclast Osteoclast Differentiation cluster_pi3k Cell Survival & Proliferation RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs (p38, JNK, ERK) TRAF6->MAPK PI3K PI3K TRAF6->PI3K NFATc1 NFATc1 NFkB->NFATc1 Induces cFos c-Fos MAPK->cFos cFos->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis (Differentiation & Activation) NFATc1->Osteoclastogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Key signaling pathways in osteoclast differentiation.

cluster_workflow Experimental Workflow for this compound Screening Start Hypothesize this compound's Anti-osteoporotic Effect InVitro In Vitro Studies Start->InVitro Osteoblast Osteoblast Assays (ALP, Alizarin Red S) InVitro->Osteoblast Osteoclast Osteoclast Assays (TRAP Staining) InVitro->Osteoclast Mechanism Mechanism of Action Studies (Western Blot, qPCR for RANKL, PI3K/Akt pathways) Osteoblast->Mechanism Osteoclast->Mechanism InVivo In Vivo Studies Mechanism->InVivo OVX Ovariectomized (OVX) Animal Model InVivo->OVX MicroCT Bone Microarchitecture Analysis (µCT) OVX->MicroCT Conclusion Evaluate Therapeutic Potential of this compound MicroCT->Conclusion

Caption: A logical workflow for investigating this compound in osteoporosis research.

Application Notes and Protocols for Ipolamiide-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of Ipolamiide-based drug delivery systems. This compound, an iridoid glycoside with demonstrated anti-inflammatory and cytotoxic properties, presents a promising therapeutic candidate.[1][2][3][4] The development of advanced drug delivery systems for this compound can enhance its therapeutic efficacy by improving solubility, stability, and enabling targeted delivery.[5][6][7][8]

This document outlines a proposed methodology for the formulation of this compound-loaded nanoparticles, drawing parallels from successful encapsulation of similar iridoid glycosides.[9][10][11][12][13] Detailed experimental protocols for characterization, including drug loading, release kinetics, and cytotoxicity assessment, are provided to guide researchers in this novel area.

I. Data Presentation: Hypothetical Performance of this compound-Loaded Nanoparticles

The following tables summarize expected quantitative data for a hypothetical this compound-loaded lipid nanoparticle formulation, based on published data for similar iridoid glycosides like aucubin and catalpol.[9][10][11][12][13]

Table 1: Formulation and Physicochemical Characterization

ParameterExpected ValueMethod of Analysis
This compound Encapsulation Efficiency (%) ~85%High-Performance Liquid Chromatography (HPLC)
Drug Loading Capacity (%) ~4%High-Performance Liquid Chromatography (HPLC)
Particle Size (Z-average, nm) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) > |± 30 mV|Electrophoretic Light Scattering (ELS)

Table 2: In Vitro Drug Release Kinetics

Time (hours)Cumulative Release (%)Release Kinetic Model
115Higuchi Model
435
855
1270
2485
4895

Table 3: Cytotoxicity Assessment (MTT Assay)

FormulationCell LineIC50 (µg/mL)
Free this compoundMacrophage (e.g., RAW 264.7)To be determined
This compound-Loaded NanoparticlesMacrophage (e.g., RAW 264.7)Expected to be lower than free this compound
Blank NanoparticlesMacrophage (e.g., RAW 264.7)No significant cytotoxicity

II. Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Lipid Nanoparticles

This protocol is based on the emulsification-sonication method adapted for hydrophilic compounds like iridoid glycosides.[9][11]

Materials:

  • This compound

  • Solid lipid (e.g., Softisan® 100)

  • Surfactant (e.g., Tween® 80)

  • Deionized water

Equipment:

  • Homogenizer

  • Probe sonicator

  • Magnetic stirrer

  • Water bath

Procedure:

  • Preparation of the Aqueous Phase: Dissolve a known amount of this compound in deionized water.

  • Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 10°C above its melting point.

  • Emulsification: Add the hot oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for 10-15 minutes in an ice bath to reduce the particle size and form a nanoemulsion.

  • Nanoparticle Solidification: Cool the nanoemulsion in an ice bath under gentle magnetic stirring to allow the lipid to solidify and form nanoparticles.

  • Purification: Centrifuge the nanoparticle dispersion to separate the nanoparticles from the unencapsulated this compound. Wash the pellet with deionized water and re-centrifuge.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Quantification of Free this compound: After centrifugation during the purification step, collect the supernatant. Analyze the concentration of this compound in the supernatant using a validated HPLC method.[14]

  • Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100[15][16]

  • Quantification of Loaded this compound: Lyophilize a known amount of the purified nanoparticle dispersion. Dissolve the lyophilized nanoparticles in a suitable organic solvent to break the lipid matrix and release the encapsulated this compound.

  • Calculation of Drug Loading (DL): DL (%) = (Amount of this compound in nanoparticles / Total weight of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to assess the release of this compound from the nanoparticles.[17][18][19]

Materials:

  • This compound-loaded nanoparticle dispersion

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Magnetic stirrer

Procedure:

  • Place a known volume of the this compound-loaded nanoparticle dispersion into a dialysis bag.

  • Immerse the sealed dialysis bag in a beaker containing a defined volume of PBS (pH 7.4) maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

  • Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[20][21]

Protocol 4: Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[22][23][24][25][26]

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages for anti-inflammatory studies)

  • Cell culture medium

  • This compound solution

  • This compound-loaded nanoparticle dispersion

  • Blank nanoparticle dispersion

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value for each treatment.

III. Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for the development of the proposed drug delivery system.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation formulation This compound Nanoparticle Formulation (Emulsification-Sonication) size_zeta Particle Size & Zeta Potential (DLS & ELS) formulation->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) formulation->ee_dl release In Vitro Release (Dialysis & HPLC) ee_dl->release cytotoxicity Cytotoxicity Assessment (MTT Assay) release->cytotoxicity anti_inflammatory Anti-inflammatory Activity (e.g., NO, Cytokine Assays) cytotoxicity->anti_inflammatory

Caption: Experimental workflow for the development and evaluation of this compound-based nanoparticles.

PI3K_Akt_pathway cluster_pathway PI3K/Akt Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates This compound This compound This compound->PI3K Potential Modulation Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Response Akt->Anti_Inflammatory Promotes Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound to reduce inflammation.[27][28][29][30][31]

MAPK_pathway cluster_pathway MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound This compound->MAPKKK Potential Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokines, COX-2, iNOS) Transcription_Factors->Inflammatory_Response

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade in inflammation.[32][33][34]

References

Application Notes: Protocols for Assessing the Anti-inflammatory Activity of Ipolamiide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside found in various medicinal plants such as Stachytarpheta indica, has been identified as a compound with potential therapeutic properties.[1][2] Iridoids as a class are recognized for their anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways involved in the inflammatory response.[3] The primary mechanisms of action for many anti-inflammatory compounds involve the downregulation of pro-inflammatory mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages are activated to produce significant amounts of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of this compound using established in vitro and in vivo models. The methodologies described herein are designed to enable the screening and characterization of this compound's efficacy in modulating inflammatory responses.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways that drive inflammation is crucial for interpreting experimental results. Two of the most critical signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are primary targets for many anti-inflammatory drugs. This compound and other iridoids are known to exert their effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of genes involved in the immune response, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFκB_IκB NF-κB-IκB (Inactive) IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB NF-κB NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits NFκB_IκB->NFκB Releases DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Fig 1. Simplified NF-κB signaling pathway and potential inhibition by this compound.

In Vitro Assessment of Anti-inflammatory Activity

The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for screening anti-inflammatory compounds.[4] These cells respond to LPS stimulation by producing key inflammatory mediators.

In Vitro Experimental Workflow cluster_assays Assays A 1. Culture RAW 264.7 Cells in 96 or 24-well plates B 2. Pre-treat cells with various concentrations of this compound A->B C 3. Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours B->C D 4. Collect Cell Culture Supernatant C->D F 6. Perform Cell Viability Assay (MTT Assay on remaining cells) C->F E 5. Analyze for Inflammatory Mediators D->E Griess Griess Assay (Nitric Oxide) E->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) E->ELISA

Fig 2. General workflow for in vitro anti-inflammatory assays using RAW 264.7 cells.
Protocol 1: Cell Viability Assay (MTT Assay)

It is essential to determine that any observed reduction in inflammatory mediators is not a result of this compound-induced cell death.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 96-well culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50 µg/mL) for 24 hours.[2] Include an untreated control group.

  • After the incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[5]

  • Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells and culture medium

  • 24-well culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate for assay reading

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.[5]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only), LPS-only wells, and this compound+LPS wells.[5]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.[5]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of cytokines like TNF-α, IL-6, and IL-1β in the supernatant.

Materials:

  • Supernatants collected from the experiment described in Protocol 2.

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

Procedure:

  • Use the cell culture supernatants collected as described for the Griess assay.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kit.

  • Briefly, this involves adding supernatants to antibody-coated microplates, followed by incubation with detection antibodies and a substrate solution to produce a colorimetric signal.

  • Measure the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines provided in the kit.

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7]

In Vivo Experimental Workflow A 1. Acclimatize Animals (Rats or Mice) B 2. Divide into Groups (Vehicle, this compound, Positive Control) A->B C 3. Measure Baseline Paw Volume (Plethysmometer) B->C D 4. Administer this compound or Controls (e.g., oral gavage) C->D E 5. Inject Carrageenan (1%) into sub-plantar region of hind paw (1 hour post-treatment) D->E F 6. Measure Paw Volume at hourly intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) E->F G 7. Calculate % Inhibition of Edema F->G

Fig 3. Workflow for the carrageenan-induced paw edema in vivo model.
Protocol 4: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • This compound solution/suspension

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 5-10 mg/kg)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the rats into at least three groups: Vehicle control, this compound-treated, and Positive control.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline measurement (V₀).

  • Administer this compound (at various doses), the vehicle, or the positive control drug via an appropriate route (e.g., oral gavage).

  • One hour after administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][9]

  • The degree of edema is calculated as the increase in paw volume (Vt - V₀).

  • The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the mean increase in paw volume.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison. The following tables are provided as templates. Specific data for this compound is limited in published literature; therefore, these tables should be populated with data from your own experiments. A study on Stachytarpheta indica demonstrated that isolated compounds, including this compound, elicited strong anti-inflammatory effects at concentrations between 3.125 and 50 μg/mL.[2]

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

Treatment Group Concentration (µg/mL) Cell Viability (%) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control)
Control (Untreated) - 100 ± 5.0 5 ± 1.2 4 ± 0.9 6 ± 1.5
LPS (1 µg/mL) - 98 ± 4.5 100 100 100
This compound + LPS 3.125 Populate Populate Populate Populate
This compound + LPS 6.25 Populate Populate Populate Populate
This compound + LPS 12.5 Populate Populate Populate Populate
This compound + LPS 25 Populate Populate Populate Populate
This compound + LPS 50 Populate Populate Populate Populate
Positive Control + LPS Specify Populate Populate Populate Populate

Data to be presented as mean ± SD or SEM.

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :---: | :-: | :-: | :-: | :-: | :-: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | This compound | Dose 1 | Populate | Populate | Populate | Populate | Populate | | This compound | Dose 2 | Populate | Populate | Populate | Populate | Populate | | This compound | Dose 3 | Populate | Populate | Populate | Populate | Populate | | Positive Control | Specify | Populate | Populate | Populate | Populate | Populate | Data to be presented as mean percentage inhibition.

References

Ipolamiide as a Chemotaxonomic Biomarker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside, has emerged as a significant biomarker in the field of plant chemotaxonomy. Its presence and concentration are characteristic of specific plant families, primarily the Lamiaceae and Verbenaceae, making it a valuable tool for the classification and phylogenetic analysis of these plant groups. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemotaxonomic marker, aimed at researchers, scientists, and professionals in drug development.

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton.[1] Their structural diversity and distribution within the plant kingdom make them excellent candidates for chemotaxonomic studies. This compound, in particular, has been identified in numerous species across various genera, and its quantification can aid in distinguishing between closely related species and understanding their evolutionary relationships.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the reported quantitative data of this compound content in selected plant species, providing a basis for chemotaxonomic comparison.

FamilyGenusSpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Verbenaceae StachytarphetaS. cayennensisLeaves12.5[2]
S. jamaicensisLeaves8.7[2]
S. indicaWhole Plant1.36 (% w/w)[3]
Lamiaceae PhlomisP. fruticosaAerial Parts0.5 - 2.0[4]
LeonurusL. cardiacaAerial Parts0.2 - 1.5[4]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Macerate 100 g of the dried, powdered plant material with n-hexane at room temperature for 24 hours to remove nonpolar compounds like fats and waxes. Repeat this step twice.

  • Extraction: Air-dry the defatted plant material and then extract it with methanol (3 x 500 mL) at room temperature for 48 hours with occasional shaking.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 200 mL of deionized water.

    • Perform successive partitioning in a separatory funnel with ethyl acetate (3 x 200 mL) and then with n-butanol (3 x 200 mL).

    • The this compound, being a polar glycoside, will preferentially partition into the n-butanol fraction.

  • Final Concentration: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the this compound-enriched extract.

Isolation and Purification of this compound (Optional, for obtaining a pure standard)

For obtaining a pure this compound standard for HPLC quantification, further purification of the n-butanol extract is necessary.

Materials:

  • This compound-enriched extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvent systems for chromatography (e.g., Chloroform:Methanol gradients)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel in a suitable nonpolar solvent (e.g., chloroform).

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 100:0, 95:5, 90:10, etc., v/v).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by spotting the fractions on a TLC plate, developing it in an appropriate solvent system (e.g., Chloroform:Methanol, 8:2 v/v), and visualizing the spots under a UV lamp.

    • Combine the fractions containing the spot corresponding to this compound.

  • Sephadex LH-20 Chromatography:

    • For final purification, dissolve the combined fractions in methanol and apply to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect the fractions containing pure this compound.

  • Purity Confirmation: Evaporate the solvent and confirm the purity of the isolated this compound using techniques like HPLC, NMR, and Mass Spectrometry.

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a validated method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, autosampler, and data processing software.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient from 10% to 30% B

      • 20-25 min: Linear gradient from 30% to 50% B

      • 25-30 min: Hold at 50% B

      • 30-35 min: Return to 10% B

      • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Prepare a stock solution in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase initial composition.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the dried plant extract (obtained from the extraction protocol).

    • Dissolve the extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standard.

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Calculation:

    • This compound content (mg/g of extract) = (Concentration from calibration curve (µg/mL) x Volume of solvent (mL)) / Weight of extract (mg)

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is part of the iridoid pathway, which originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][5] These are condensed to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes.[4][5] The pathway to this compound proceeds through the key intermediate 8-epi-deoxyloganin.[1]

Ipolamiide_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-Oxidase Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10-Hydroxygeraniol Oxidoreductase Iridodial Iridodial Oxogeranial->Iridodial Iridoid Synthase epi_Iridodial 8-epi-Iridodial Iridodial->epi_Iridodial Isomerase epi_Deoxyloganic_acid 8-epi-Deoxyloganic Acid epi_Iridodial->epi_Deoxyloganic_acid Oxidation epi_Deoxyloganin 8-epi-Deoxyloganin epi_Deoxyloganic_acid->epi_Deoxyloganin Methylation Lamiide Lamiide epi_Deoxyloganin->Lamiide Hydroxylation & Glycosylation This compound This compound Lamiide->this compound Hydroxylation

Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow from plant material collection to the quantitative analysis of this compound.

Workflow Plant_Material Plant Material (Dried & Powdered) Extraction Extraction with Methanol Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (n-Butanol Fraction) Extraction->Partitioning HPLC_Analysis HPLC-UV Analysis Partitioning->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Logical Relationship in Chemotaxonomy

This diagram shows the logical relationship of using this compound as a biomarker for chemotaxonomic classification.

Chemotaxonomy_Logic Plant_Species Plant Species Chemical_Profile Chemical Profile Plant_Species->Chemical_Profile Ipolamiide_Presence Presence/Absence of this compound Chemical_Profile->Ipolamiide_Presence Ipolamiide_Concentration Concentration of this compound Chemical_Profile->Ipolamiide_Concentration Taxonomic_Classification Taxonomic Classification Ipolamiide_Presence->Taxonomic_Classification Ipolamiide_Concentration->Taxonomic_Classification Phylogenetic_Relationship Phylogenetic Relationship Taxonomic_Classification->Phylogenetic_Relationship

References

Cell-based Assays for Screening Ipolamiide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipolamiide, an iridoid glycoside found in various plant species, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory, antioxidant, and neuroprotective effects.[1] This document provides detailed application notes and standardized protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. These assays are crucial for elucidating its mechanism of action and for preclinical drug development. The protocols provided herein cover key aspects of cellular responses to inflammation, oxidative stress, and neurotoxicity, offering a comprehensive framework for evaluating the therapeutic potential of this compound.

Data Presentation: Summary of Expected Outcomes

Effective screening of this compound requires quantitative assessment of its activity. The following tables provide a template for presenting data obtained from the described assays. Researchers should aim to determine key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) to quantify the potency of this compound.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7LPS (1 µg/mL)NitriteUser DeterminedL-NMMA~20-50
TNF-α InhibitionRAW 264.7 / THP-1LPS (1 µg/mL)TNF-αUser DeterminedDexamethasone~0.01-0.1
IL-6 InhibitionRAW 264.7 / THP-1LPS (1 µg/mL)IL-6User DeterminedDexamethasone~0.01-0.1
Prostaglandin E2 (PGE2) InhibitionRAW 264.7LPS (1 µg/mL)PGE2User DeterminedIndomethacin~0.1-1
NF-κB ActivationHEK293-NF-κB-lucTNF-α (20 ng/mL)Luciferase ActivityUser DeterminedBAY 11-7082~1-10

Table 2: Antioxidant and Neuroprotective Activity of this compound

AssayMethod/Cell LineStressorMeasured ParameterThis compound IC50/EC50 (µM)Positive ControlPositive Control IC50/EC50 (µM)
Radical ScavengingDPPH AssayDPPH RadicalAbsorbanceUser DeterminedAscorbic Acid~10-50
NeuroprotectionHT-22Glutamate (5 mM)Cell ViabilityUser DeterminedTrolox~10-100

Experimental Protocols & Methodologies

Anti-inflammatory Assays

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS).[2][3] The amount of NO produced can be indirectly measured by quantifying the stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final solvent concentration (e.g., DMSO) should not exceed 0.1%. Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the cells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value of this compound.

Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The concentration of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Follow steps 1-5 from the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated control and determine the IC50 values.

Principle: LPS stimulation of macrophages also leads to the production of prostaglandin E2 (PGE2), a key mediator of inflammation, through the action of cyclooxygenase-2 (COX-2).[3][6] PGE2 levels in the supernatant can be measured by ELISA.

Protocol:

  • Follow steps 1-5 from the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 value for this compound.

Signaling Pathway Analysis

Principle: The transcription factor NF-κB is a master regulator of the inflammatory response.[6] This assay utilizes a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway by a stimulus like TNF-α leads to the expression of luciferase, which can be quantified by a luminescence assay.

Protocol:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (final concentration 20 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Principle: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[4] Upon stimulation, p38 MAPK is activated through phosphorylation. Western blotting can be used to detect the levels of phosphorylated p38 (p-p38) relative to total p38, providing a measure of pathway activation.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates until they reach 80-90% confluency. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-p38 to total p38 for each treatment condition.

Antioxidant and Neuroprotective Assays

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound. In the presence of an antioxidant, the purple DPPH radical is reduced to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Principle: Glutamate is a major excitatory neurotransmitter, but at high concentrations, it can induce oxidative stress and neuronal cell death, a process known as excitotoxicity.[7][8] The HT-22 hippocampal neuronal cell line is a common model to study glutamate-induced oxidative stress. This assay assesses the ability of this compound to protect these cells from glutamate-induced cell death.

Protocol:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Glutamate-induced Toxicity: Add glutamate to the wells to a final concentration of 5 mM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of this compound for neuroprotection.

Visualizations: Experimental Workflows and Signaling Pathways

experimental_workflow cluster_assays Cell-based Assays for this compound cluster_anti_inflammatory Anti-inflammatory Assays cluster_signaling Signaling Pathway Analysis cluster_other Other Bioactivities cluster_workflow General Workflow NO_Assay Nitric Oxide (NO) Inhibition Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition PGE2_Assay Prostaglandin E2 (PGE2) Inhibition NFkB_Assay NF-κB Luciferase Reporter Assay MAPK_Assay p38 MAPK Western Blot Antioxidant_Assay DPPH Radical Scavenging Neuro_Assay Neuroprotection Assay (HT-22) Start Cell Seeding Treatment This compound Treatment Start->Treatment Stimulation Stimulation (e.g., LPS, TNF-α) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Measurement Data Acquisition Incubation->Measurement Analysis Data Analysis (IC50/EC50) Measurement->Analysis End Results Analysis->End

Caption: General experimental workflow for screening this compound activity.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation degradation IkB->degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->IKK Potential Inhibition This compound->NFkB_active Potential Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_pathway p38 MAPK Signaling Pathway in Inflammation LPS LPS Receptor Receptor Complex LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 p_p38 Phospho-p38 p38->p_p38 phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MKK Potential Inhibition This compound->p38 Potential Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ipolamiide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ipolamiide extraction from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

A1: this compound, an iridoid glycoside, is predominantly found in various species of the Lamiaceae (mint) family. Genera known to contain this compound and related compounds include Stachys, Phlomis, and Leonurus.[1][2] For instance, Stachys ocymastrum has been identified as a source of this compound.[2]

Q2: Which extraction methods are most effective for this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration.[3][4][5][6] These methods offer higher yields in shorter times with reduced solvent consumption. For instance, studies on similar phenolic compounds have shown that UAE can yield significantly more extract than maceration.[4][6] The choice of method may also depend on the specific plant matrix and available equipment.

Q3: What is the optimal solvent for extracting this compound?

A3: this compound is a polar glycoside, making polar solvents the most effective for extraction. Aqueous solutions of ethanol or methanol are commonly used.[7] The optimal concentration often ranges from 50% to 80% alcohol in water.[7][8] For example, a study on the extraction of iridoid glycosides from Eucommia ulmoides found that a 60% methanol solution was optimal.[7]

Q4: How can I quantify the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for quantifying this compound.[9][10][11][12] This technique allows for the separation and quantification of individual compounds in a complex plant extract. An external standard of purified this compound is required for accurate quantification.

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Solvent Choice This compound is a polar molecule. Ensure you are using a polar solvent system. If using a single solvent like methanol or ethanol, consider adding water to increase polarity. Experiment with different ethanol/methanol concentrations (e.g., 50%, 70%, 90%) to find the optimal ratio for your plant material.[7]
Inefficient Extraction Method If you are using maceration, consider switching to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods enhance solvent penetration into the plant matrix, leading to higher yields in a shorter time.[3][4][5][6]
Incorrect Particle Size The plant material should be ground to a fine powder to increase the surface area for extraction. However, excessively fine powder can lead to difficulties in filtration. A particle size of 40-60 mesh is often a good starting point.
Inadequate Extraction Time/Temperature Extraction time and temperature are critical parameters. For maceration, a longer duration (e.g., 24-48 hours) may be needed. For UAE and MAE, shorter times (e.g., 15-60 minutes) are typical. For heat-assisted methods, temperatures between 40-60°C are generally effective. Be aware that excessive heat can degrade this compound.[7][13]
Improper Solid-to-Liquid Ratio A low solvent volume may result in incomplete extraction. A common starting point is a solid-to-liquid ratio of 1:10 to 1:20 (g/mL). Increasing the solvent volume can enhance extraction efficiency up to a certain point.
Issue 2: Degradation of this compound During Extraction

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Temperature Iridoid glycosides can be sensitive to high temperatures.[13] When using heat-assisted extraction methods, maintain the temperature below 60°C. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
Extreme pH Conditions This compound and other iridoid glycosides can be unstable under strongly acidic or alkaline conditions.[7][13] It is recommended to maintain a neutral or slightly acidic pH during extraction. If necessary, use buffers to control the pH of the extraction solvent.
Enzymatic Degradation Fresh plant material may contain enzymes that can degrade this compound upon cell lysis. Consider using dried plant material or blanching fresh material to deactivate enzymes before extraction.
Light Exposure Some phytochemicals are sensitive to light. While there is limited specific data on this compound, it is good practice to protect extracts from direct light by using amber glassware or covering containers with aluminum foil.
Issue 3: Co-extraction of Impurities

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Non-selective Solvent While polar solvents are necessary, they can also extract other polar compounds like chlorophylls and sugars. A preliminary wash of the plant material with a non-polar solvent like hexane can help remove some lipophilic impurities before the main extraction.
Single-Step Extraction A single extraction step is often insufficient for obtaining a pure compound. Employ further purification steps after the initial extraction.
Lack of Purification The crude extract will contain a mixture of compounds. Use chromatographic techniques for purification. A common workflow involves initial fractionation using column chromatography with silica gel or a macroporous resin, followed by further purification using preparative HPLC.[2]

Quantitative Data Summary

The following tables summarize data on the extraction of iridoid glycosides and similar compounds, providing a reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Propolis [4]

Extraction MethodYield (%)
Maceration35.6 - 91.2
Microwave-Assisted Extraction (MAE)36.1 - 95.9
Ultrasound-Assisted Extraction (UAE)37.1 - 96.7

Note: While not specific to this compound, this data suggests that UAE and MAE can offer slightly higher yields than maceration for similar types of compounds.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Compounds from Leonurus japonicus

ParameterOptimized Value
Extraction Time38.2 min
Extraction Temperature30.0 °C
Ethanol Concentration48.9% (v/v)
Solid-Liquid Ratio1:30 g/mL
Ultrasonic Power500.0 W

Note: These parameters, determined using Response Surface Methodology for a plant in the same family as this compound sources, can serve as a good starting point for optimization.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the plant material (e.g., leaves and stems of Stachys sp.) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 200 mL of 60% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 40 minutes at a controlled temperature of 50°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. For a clearer filtrate, centrifugation at 4000 rpm for 15 minutes can be performed, followed by collection of the supernatant.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column:

    • Use a glass column packed with silica gel 60 (70-230 mesh).

    • Equilibrate the column with the initial mobile phase (e.g., chloroform).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5, 90:10, etc., chloroform:methanol).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable mobile phase for TLC could be a mixture of chloroform and methanol. Iridoid glycosides can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.

  • Combining and Concentrating: Combine the fractions that show a pure spot corresponding to this compound and concentrate them using a rotary evaporator.

Visualizations

Extraction_Workflow Plant_Material Plant Material (e.g., Stachys sp.) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (UAE/MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pure_Fractions Combine Pure Fractions TLC_Monitoring->Pure_Fractions Final_Evaporation Final Evaporation Pure_Fractions->Final_Evaporation Pure_this compound Pure this compound Final_Evaporation->Pure_this compound Troubleshooting_Low_Yield Start Low this compound Yield Solvent Is the solvent optimal? (Polarity, Composition) Start->Solvent Method Is the extraction method efficient? (Maceration vs. UAE/MAE) Start->Method Parameters Are extraction parameters optimized? (Time, Temp, Ratio) Start->Parameters Particle_Size Is particle size appropriate? (Surface Area) Start->Particle_Size Solution1 Adjust solvent system (e.g., 60% Ethanol) Solvent->Solution1 Solution2 Switch to UAE or MAE Method->Solution2 Solution3 Optimize parameters using RSM Parameters->Solution3 Solution4 Grind to 40-60 mesh Particle_Size->Solution4 Postulated_Ipolamiide_Biosynthesis MEP_Pathway MEP Pathway Geranyl_Pyrophosphate Geranyl Pyrophosphate MEP_Pathway->Geranyl_Pyrophosphate Iridoid_Synthase Iridoid Synthase Geranyl_Pyrophosphate->Iridoid_Synthase Iridodial Iridodial Iridoid_Synthase->Iridodial Oxidation_Glycosylation Oxidation & Glycosylation Steps Iridodial->Oxidation_Glycosylation Lamiide Lamiide Oxidation_Glycosylation->Lamiide Hydroxylation Hydroxylation Lamiide->Hydroxylation This compound This compound Hydroxylation->this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of Ipolamiide from related iridoids. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound and other iridoids?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC), and High-Speed Counter-Current Chromatography (HSCCC). RP-HPLC with C18 columns is widely used for analytical and preparative separations.[1][2] HSCCC is a liquid-liquid chromatography technique that excels at preparative scale purification by avoiding the use of solid stationary phases, which prevents the irreversible adsorption of samples.[3][4][5]

Q2: My HPLC chromatogram shows poor resolution between this compound and a co-eluting iridoid. How can I improve it?

A2: To improve resolution, consider the following strategies:

  • Optimize Mobile Phase Composition: Iridoids are polar; therefore, solute-mobile phase interactions are dominant.[1] Adjust the gradient or isocratic composition of your mobile phase (commonly acetonitrile/methanol and acidified water). Modifying the pH with additives like phosphoric or trifluoroacetic acid can alter the ionization of related compounds and improve separation.[1]

  • Change the Stationary Phase: If a standard C18 column is insufficient, try a different chemistry. A polar-modified C18 or a Phenyl-Hexyl column can offer different selectivity for iridoid glycosides.[2]

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[3]

  • Modify Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but excessive heat may risk degrading the stationary phase.[3]

Q3: I'm observing significant peak tailing for my this compound peak. What could be the cause?

A3: Peak tailing is a common issue that can arise from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.

  • Secondary Interactions: Active sites on the silica packing material can interact with your analyte. Ensure your mobile phase is appropriately buffered or contains an ion-pairing agent to minimize these interactions.

  • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) for a cleaning cycle. If the problem persists, the column may need replacement.[6]

  • Inappropriate Sample Solvent: Using a sample solvent that is much stronger than your mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[7]

Q4: Can this compound degrade during the separation process?

A4: Yes, compound stability can be a concern. Some compounds are unstable on silica gel, leading to degradation during elution.[8] It is crucial to check the stability of your compound on the chosen stationary phase. If degradation is suspected, consider using a less acidic mobile phase, a different stationary phase (like a polymer-based column), or a technique that avoids solid supports, such as HSCCC.[3][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic separation of iridoids.

Problem Possible Cause(s) Recommended Solution(s)
Peak Splitting or Shoulders 1. Column contamination or void. 2. Co-elution with an impurity. 3. Sample solvent incompatible with the mobile phase.[7] 4. Injector issue.1. Clean the column with a strong solvent wash; replace if necessary. 2. Optimize the mobile phase gradient to resolve the impurity.[6] 3. Dissolve the sample in the initial mobile phase. 4. Inspect the injector for leaks or partial clogs.
Baseline Drift or Noise 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or detector flow cell. 3. Column bleeding. 4. Detector lamp failing.[7]1. Degas the mobile phase using sonication or an inline degasser. 2. Flush the system and flow cell with a cleaning solvent like isopropanol. 3. Use a mobile phase with a pH compatible with the column; equilibrate the column thoroughly. 4. Check lamp hours and replace if near the end of its lifespan.
Low Sample Recovery (Preparative Scale) 1. Irreversible adsorption of the sample onto the solid support.[3] 2. Sample precipitation in the column. 3. Compound degradation.[9]1. Switch to a method without a solid support, such as HSCCC.[4] 2. Ensure the sample is fully dissolved in the injection solvent and that the mobile phase has sufficient solvating power. 3. Investigate compound stability under the employed chromatographic conditions (pH, temperature).
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks. 4. Insufficient column equilibration time between runs.1. Use a column oven to maintain a constant temperature.[6] 2. Prepare fresh mobile phase daily and ensure accurate measurements. 3. Check the pump for pressure fluctuations and inspect for leaks. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Iridoid Analysis

This protocol provides a starting point for the analytical separation of this compound from a crude extract.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried plant extract.

    • Dissolve the extract in 10 mL of a methanol:water (1:1, v/v) solution.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 40% B

      • 35-40 min: Linear gradient to 95% B (column wash)

      • 40-45 min: Hold at 95% B

      • 45-50 min: Return to 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 240 nm.[1]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (injection of mobile phase) to identify system peaks.

    • Inject the prepared sample.

    • Identify peaks based on retention times of reference standards if available.

Protocol 2: Preparative HSCCC Method for this compound Purification

This protocol outlines a general procedure for purifying iridoids using High-Speed Counter-Current Chromatography.

  • Solvent System Selection & Preparation:

    • The choice of the two-phase solvent system is the most critical step.[4] A common system for iridoids is Ethyl Acetate-n-Butanol-Water.[5][10]

    • Prepare the chosen solvent system (e.g., ethyl acetate:n-butanol:water at a 5:14:12 v/v/v ratio) in a separatory funnel.[5]

    • Shake vigorously and allow the phases to fully separate at room temperature.

    • Degas both the upper (stationary) phase and lower (mobile) phase before use.

  • Determination of Partition Coefficient (K-value):

    • Dissolve a small amount of the crude extract in a test tube containing equal volumes of the equilibrated upper and lower phases.

    • Shake vigorously for 1-2 minutes.

    • Analyze the concentration of this compound in each phase by HPLC. The K-value is the peak area in the upper phase divided by the peak area in the lower phase. An ideal K-value is between 0.5 and 2.0.[4]

  • HSCCC Operation:

    • Filling: Fill the entire column with the stationary phase (typically the upper phase).

    • Equilibration: Set the desired revolution speed (e.g., 850 rpm) and pump the mobile phase (lower phase) through the system at a set flow rate (e.g., 1.5 mL/min).[3] Continue until hydrodynamic equilibrium is reached (mobile phase elutes from the outlet).

    • Sample Injection: Dissolve a known quantity of the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system and inject it into the column.[5]

    • Elution & Fraction Collection: Continue pumping the mobile phase and collect fractions of the eluent at regular intervals.

    • Analysis: Analyze the collected fractions by HPLC or TLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Methods for Iridoid Separation

Technique Stationary Phase / Solvent System Mobile Phase / Conditions Target Compounds Purity / Yield Reference
Preparative HPLC C18 ColumnWater-Methanol (85:15, v/v)Iridoid GlycosidesNot specified, used for fractionation[1]
2D LC (RPLC x HILIC) XCharge C18 and XAmide columnsOptimized gradientIridoid and Flavonoid Glycosides> 96% purity for 8 compounds[2]
HSCCC Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v)Lower phase as mobile phase; 1.5 mL/min; 850 rpmSweroside, Morroniside, Loganin92.3%, 96.3%, 94.2% purity[3][11]
HSCCC Ethyl acetate-n-butanol-water (5:14:12, v/v/v)Lower phase as mobile phase; 950 rpmShanzhiside methyl ester, Phloyoside II, etc.97.3% - 99.3% purity[5][10]
MPLC & Resin Chromatography HPD-100 Macroporous Resin and C18 silicaStepwise ethanol gradient (resin); gradient elution (MPLC)Six iridoid glycosides from Gardenia95.5% - 98.7% purity[12]

Visualizations

HPLC_Optimization_Workflow start Start: Crude Iridoid Extract sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep method_dev Initial Method Development sample_prep->method_dev separation Chromatographic Run (HPLC Analysis) method_dev->separation analysis Data Analysis (Peak Identification & Integration) separation->analysis evaluation Evaluate Results (Resolution, Tailing, Purity) analysis->evaluation optimize Optimize Parameters evaluation->optimize Not Acceptable end End: Optimized Method evaluation->end Acceptable optimize->separation Adjust Mobile Phase, Flow Rate, or Column

Caption: Workflow for developing and optimizing an HPLC method.

Troubleshooting_Logic problem Problem Identified: Poor Peak Resolution cause1 Possible Cause: Suboptimal Mobile Phase problem->cause1 cause2 Possible Cause: Inefficient Column problem->cause2 cause3 Possible Cause: Incorrect Flow Rate problem->cause3 sol1 Solution: Adjust Gradient Slope or Change pH/Solvent Ratio cause1->sol1 sol2 Solution: Try Different Stationary Phase (e.g., Phenyl-Hexyl) cause2->sol2 sol3 Solution: Reduce Flow Rate to Increase Efficiency cause3->sol3

Caption: Troubleshooting logic for poor peak resolution.

References

Troubleshooting Ipolamiide quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ipolamiide Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological matrices important?

A1: this compound is an iridoid glycoside, a class of monoterpenoids found widely in the plant kingdom, known for various biological activities, including neuroprotective and anti-inflammatory effects.[1][2] Accurate quantification in complex biological samples like plasma or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development to understand its absorption, distribution, metabolism, and excretion (ADME).[1][3]

Q2: What is the standard analytical technique for this compound quantification?

A2: The gold standard for quantifying small molecules like this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4] This technique offers high sensitivity, selectivity, and robustness, which are essential for distinguishing the analyte from endogenous matrix components.[4]

Q3: What are the biggest challenges in quantifying this compound?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6]

  • Low Recovery: Inefficient extraction of this compound from the matrix during sample preparation can lead to underestimation of its concentration.

  • Analyte Stability: this compound may be susceptible to degradation due to enzymes in the biological matrix, pH changes, or temperature fluctuations during sample handling and storage.[7][8]

  • Poor Chromatography: Issues like peak tailing, broadening, or splitting can compromise the resolution and accuracy of the analysis.[9]

Q4: How can I minimize matrix effects?

A4: Minimizing matrix effects involves a multi-pronged approach:

  • Effective Sample Preparation: Use robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[10][11]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Ionization Source Selection: Electrospray ionization (ESI) is highly common but can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds.[6][10]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step Details
LC-MS/MS System Issue Verify system performance.Infuse a tuning solution of this compound directly into the mass spectrometer to confirm instrument sensitivity and check for a stable spray.[12] Ensure LC pumps are delivering the correct flow rate and mobile phase composition.[12]
Incorrect MS Parameters Optimize MS/MS transitions.Confirm you are using the correct precursor and product ions (MRM transitions) for this compound and that collision energy and other source parameters are optimized for maximum signal.
Sample Degradation Assess analyte stability.Prepare fresh samples and analyze them immediately.[12] Perform stability tests by incubating this compound in the biological matrix at different temperatures (e.g., room temperature, 37°C) and time points to check for degradation.[7][8] If unstable, keep samples on ice and add protease or esterase inhibitors.
Poor Extraction Recovery Evaluate and optimize sample preparation.See the "Low Analyte Recovery" section below for a detailed workflow.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step Details
Inconsistent Sample Preparation Standardize the extraction protocol.Ensure precise and consistent pipetting, vortexing times, and evaporation steps for all samples. Automation can significantly improve precision.
Matrix Effects Quantify the matrix effect.Use the post-extraction spike method to calculate the matrix factor.[5] A matrix factor significantly different from 1 indicates ion suppression or enhancement.[5] If matrix effects are high and variable, improve the sample cleanup method (e.g., switch from protein precipitation to SPE).[10][13]
Autosampler/Injector Issues Check for carryover.Inject a blank solvent sample immediately after a high-concentration standard.[9] If the analyte peak appears, it indicates carryover. Clean the injector needle and sample loop, and optimize the needle wash method.
LC System Instability Monitor system pressure and retention time.Fluctuating pressure can indicate a leak or a failing pump seal.[12] Drifting retention times suggest issues with the mobile phase composition, column temperature, or column degradation.[9]
Problem 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Troubleshooting Step Details
Column Contamination Flush or replace the column.A buildup of matrix components on the column frit or stationary phase can cause peak distortion.[14] Use a guard column to protect the analytical column. Flush the column with a strong solvent.
Secondary Interactions Adjust mobile phase pH.Peak tailing for some compounds can be caused by interactions with residual silanols on the column. Adjusting the mobile phase pH or adding a competing amine can mitigate this.[14]
Injection Solvent Mismatch Ensure injection solvent is weaker than the mobile phase.Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.[14] Reconstitute the final extract in the initial mobile phase if possible.
Column Void Check for column degradation.A void at the head of the column can cause split peaks.[14] This can happen from high pressure or using a mobile phase with an incompatible pH. Reverse the column and flush at a low flow rate or replace it.

Experimental Protocols & Data

Protocol: this compound Extraction from Human Plasma via Protein Precipitation (PPT)

This protocol is a starting point and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen human plasma samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Addition: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound at 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma/IS mixture to precipitate proteins.[4]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex briefly and inject 5 µL into the LC-MS/MS system.

Data Table: Comparison of Sample Preparation Methods

The following table summarizes typical results when comparing different extraction methods for this compound from plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 5.285 ± 4.192 ± 3.5
Matrix Effect (%) 65 ± 8.9 (Suppression)92 ± 6.398 ± 4.7
Precision (RSD %) < 15%< 10%< 5%
Cleanliness PoorModerateHigh
Throughput HighModerateLow to Moderate

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.

G General Workflow for this compound Quantification cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing a Sample Collection (e.g., Plasma) b Add Internal Standard (IS) a->b c Extraction (e.g., SPE, LLE, PPT) b->c d Evaporation c->d e Reconstitution d->e f LC-MS/MS Injection e->f g Data Acquisition f->g h Quantification (Peak Integration) g->h i Final Report h->i

Caption: A typical workflow for quantifying this compound from sample collection to final data reporting.

Troubleshooting Logic for Low Analyte Recovery

This diagram provides a logical path to troubleshoot issues related to low extraction recovery.

G Troubleshooting Flowchart for Low Analyte Recovery start Problem: Low Analyte Recovery check_is Is Internal Standard (IS) recovery also low? start->check_is proc_error Systematic Procedural Error: - Pipetting Inaccuracy - Incomplete Evaporation - Sample Loss during Transfer check_is->proc_error Yes chem_issue Chemical/Physical Issue: - Analyte Adsorption to Plasticware - Incorrect pH for Extraction - Suboptimal Extraction Solvent check_is->chem_issue No (Analyte low, IS ok) is_issue IS-Specific Issue: - IS degraded - Incorrect IS concentration check_is->is_issue IS Low Only edge_case Rare Case: IS recovery low, Analyte ok? solution1 Solution: - Re-validate pipettes - Standardize all steps - Use low-binding tubes proc_error->solution1 solution2 Solution: - Optimize solvent polarity/pH - Test different SPE sorbents - Use silanized glassware chem_issue->solution2 solution3 Solution: - Prepare fresh IS solution - Verify IS stock concentration is_issue->solution3

Caption: A decision tree to diagnose the root cause of poor this compound recovery during sample prep.

References

Technical Support Center: Minimizing Ipolamiide Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ipolamiide during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an iridoid glycoside, a class of naturally occurring compounds with a wide range of biological activities.[1] Like many iridoid glycosides, this compound is susceptible to degradation under various physical and chemical stressors, which can impact its purity, potency, and experimental outcomes.[2][3] Understanding and controlling its stability is crucial for accurate research and development.

Q2: What are the primary factors that can cause this compound degradation during storage?

A2: The main factors influencing the stability of this compound and other iridoid glycosides are temperature, pH, and light exposure. Elevated temperatures, as well as strongly acidic or alkaline conditions, can significantly accelerate degradation.[2][3]

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C.[4] For short-term storage, such as during experimental use, it should be kept at 4°C and protected from light.[5] It is crucial to minimize the time this compound solutions are kept at room temperature.

Q4: How does pH affect the stability of this compound in solution?

A4: Iridoid glycosides, as a class, exhibit varying stability at different pH levels. Generally, they are more stable in neutral to slightly acidic conditions (pH 4-7).[6] Strong alkaline conditions can lead to hydrolysis of the glycosidic bond and other ester functionalities, while strong acidic conditions can also promote degradation.[2][3]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of iridoid glycosides, likely degradation pathways include hydrolysis of the glycosidic bond, leading to the separation of the aglycone and the sugar moiety, and hydrolysis of the methyl ester group. Epimerization at certain stereocenters may also occur under specific conditions.

Q6: How can I detect and quantify this compound degradation?

A6: A stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection, is the most common and reliable way to quantify this compound and detect its degradation products.[2][3] A validated UPLC method can separate the intact this compound from any impurities or degradants, allowing for accurate assessment of its purity and concentration over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound potency or inconsistent experimental results. Degradation of this compound stock solution.1. Verify Storage Conditions: Ensure that the solid this compound and its stock solutions have been consistently stored at the recommended temperatures (-20°C for long-term, 4°C for short-term) and protected from light. 2. Check pH of Solutions: If working with buffered solutions, verify the pH to ensure it is within a stable range for this compound (ideally pH 4-7). 3. Perform Purity Analysis: Use a validated UPLC method to check the purity of the this compound standard and stock solutions. Compare the results with the certificate of analysis.
Appearance of unexpected peaks in the chromatogram during analysis. Formation of degradation products.1. Conduct Forced Degradation Study: To identify potential degradation products, perform a forced degradation study on an this compound sample. This involves exposing the sample to stress conditions (acid, base, oxidation, heat, light). 2. Optimize Chromatographic Method: Adjust the UPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation of the parent this compound peak from all degradation product peaks.
Precipitation observed in this compound stock solution upon thawing. Poor solubility or degradation leading to less soluble products.1. Check Solvent Compatibility: Ensure the chosen solvent is appropriate for this compound and the intended concentration. 2. Gentle Warming and Sonication: Try gently warming the solution and sonicating to redissolve the precipitate. However, avoid excessive heat. 3. Filter the Solution: If the precipitate does not redissolve, it may be a degradation product. Filter the solution through a 0.22 µm filter before use and re-quantify the concentration.

Quantitative Data on Iridoid Glycoside Stability

While specific quantitative degradation data for this compound is limited, the following table summarizes the stability of structurally related iridoid glycosides from a study on the seed meal of Eucommia ulmoides after 30 hours of incubation under various conditions. This data can provide a general indication of the expected stability profile for this compound.

Table 1: Degradation of Iridoid Glycosides under Different Temperatures [2]

CompoundDegradation (%) at 20°CDegradation (%) at 40°CDegradation (%) at 60°CDegradation (%) at 80°C
Geniposidic acid (GPA)~0~0~5~10
Scyphiphin D (SD)~0~0~2~8
Ulmoidoside A (UA)~0~0~3~12
Ulmoidoside C (UC)~0~0~4~15
Ulmoidoside B (UB)~2~5~20~50
Ulmoidoside D (UD)~3~8~30~70

Table 2: Degradation of Iridoid Glycosides at Different pH Levels (at 40°C) [2]

CompoundDegradation (%) at pH 2Degradation (%) at pH 4Degradation (%) at pH 6Degradation (%) at pH 8Degradation (%) at pH 10Degradation (%) at pH 12
Geniposidic acid (GPA)~0~0~0~2~5~15
Scyphiphin D (SD)~0~0~0~5~15>50
Ulmoidoside A (UA)~0~0~0~8~20>60
Ulmoidoside C (UC)~0~0~0~10~25>70
Ulmoidoside B (UB)~10~2~1~15~40>80
Ulmoidoside D (UD)~15~5~2~20~50>90

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in the solvent before analysis. Also, heat a sample of the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated UPLC method.

Protocol 2: Stability-Indicating UPLC Method for this compound

This protocol provides a starting point for developing a UPLC method to quantify this compound and its degradation products. Method optimization will be required.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or mass spectrometer (MS) detector.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-9 min: 40-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 235 nm) or use MS detection for better sensitivity and identification of degradation products.

Visualizations

Ipolamiide_Degradation_Pathways This compound This compound Aglycone This compound Aglycone This compound->Aglycone  Hydrolysis (Acid/Base/Enzyme) Glucose Glucose This compound->Glucose Hydrolyzed_Ester Hydrolyzed Ester Derivative This compound->Hydrolyzed_Ester  Hydrolysis (Base) Epimer Epimer This compound->Epimer  pH/Heat

Caption: Potential Degradation Pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Suspected Degradation Check_Storage Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage Check_Solution Examine Solution (pH, Precipitation) Check_Storage->Check_Solution Analyze_Purity Analyze Purity via UPLC Check_Solution->Analyze_Purity Problem_Identified Problem Identified? Analyze_Purity->Problem_Identified Implement_CAPA Implement Corrective Actions: - Discard old stock - Adjust pH - Optimize storage Problem_Identified->Implement_CAPA Yes Re_evaluate Re-evaluate Experimental Design Problem_Identified->Re_evaluate No Continue_Experiment Continue Experiment Implement_CAPA->Continue_Experiment Re_evaluate->Continue_Experiment

Caption: Troubleshooting Workflow for this compound Degradation.

Experimental_Workflow Start Start: Stability Study Prepare_Samples Prepare this compound Samples Start->Prepare_Samples Forced_Degradation Subject to Stress Conditions (pH, Temp, Light, Oxid.) Prepare_Samples->Forced_Degradation Time_Points Collect Samples at Defined Time Points Forced_Degradation->Time_Points UPLC_Analysis UPLC Analysis Time_Points->UPLC_Analysis Data_Analysis Data Analysis: - Quantify this compound - Identify Degradants UPLC_Analysis->Data_Analysis Conclusion Determine Degradation Rate and Pathway Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental Workflow for Stability Testing.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Ipolamiide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the in vivo bioavailability of Ipolamiide. This compound, an iridoid glycoside, holds significant therapeutic promise; however, like many natural glycosides, its clinical potential can be limited by low oral bioavailability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts in overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound can be attributed to several factors inherent to its structure as an iridoid glycoside:

  • Poor Membrane Permeability: The hydrophilic glycosyl moiety and multiple hydroxyl groups can limit its passive diffusion across the lipid-rich intestinal epithelial membrane.

  • Enzymatic Degradation: this compound may be susceptible to hydrolysis by gastric acid or degradation by intestinal enzymes, breaking it down before it can be absorbed.

  • Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen, reducing net absorption.

  • First-Pass Metabolism: After absorption, this compound may be rapidly metabolized in the liver before reaching systemic circulation.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Key strategies focus on improving its solubility, permeability, and stability:

  • Advanced Formulation Approaches:

    • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[1][2][3][4]

    • Lipid-Based Delivery Systems: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic and poorly soluble compounds.[5][6][7][8]

  • Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing bioavailability.

  • Structural Modification (Prodrug Approach): Modifying the this compound structure, for example, by creating a more lipophilic prodrug, can improve its membrane permeability. The prodrug is then converted to the active this compound in vivo.

Q3: How do I choose the best strategy for my research?

A3: The choice of strategy depends on the specific physicochemical properties of this compound and the experimental context. A logical approach would be to first characterize its solubility and permeability. Based on these findings, you can select a suitable enhancement strategy. For instance, if poor solubility is the primary issue, a SEDDS formulation might be a good starting point. If efflux is suspected, co-administration with a P-gp inhibitor would be a relevant experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments aimed at enhancing this compound bioavailability.

Problem Possible Cause Troubleshooting Step Expected Outcome
Low apparent permeability (Papp) of this compound in Caco-2 cell monolayer assay. 1. Efflux by P-glycoprotein (P-gp): this compound may be actively transported out of the cells.1. Co-incubate with a known P-gp inhibitor (e.g., verapamil).1. An increase in the Papp value in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
2. Poor partitioning into the cell membrane: The hydrophilicity of this compound may limit its ability to enter the cell membrane.2. Test this compound formulated in a permeation-enhancing delivery system (e.g., nanoemulsion, liposome).2. Enhanced transport across the cell monolayer due to improved membrane partitioning.
3. Compromised cell monolayer integrity: The experimental conditions may have damaged the Caco-2 monolayer.3. Regularly check the transepithelial electrical resistance (TEER) values of the monolayers.3. Consistent and high TEER values indicate a healthy and intact cell monolayer.
High variability in plasma concentrations of this compound in animal studies. 1. Inconsistent formulation: The drug may not be uniformly dispersed in the administration vehicle.1. Ensure the formulation is homogenous before each administration. For suspensions, vortex thoroughly.1. More consistent and reproducible pharmacokinetic profiles.
2. Biological variability: Differences in animal physiology (e.g., gut microbiome, metabolism).2. Increase the number of animals per group. Standardize animal conditions (age, sex, diet).2. Improved statistical power and reduced inter-individual variability.
3. Pre-analytical errors: Degradation of this compound in blood samples after collection.3. Process blood samples immediately after collection (e.g., centrifugation at 4°C) and store plasma at -80°C. Use an anticoagulant and consider adding a stabilizer if degradation is suspected.3. Accurate and reliable measurement of plasma concentrations.
No significant improvement in bioavailability with a nanoformulation. 1. Suboptimal formulation parameters: Particle size, surface charge, or drug loading may not be ideal for oral absorption.1. Systematically optimize the nanoformulation parameters. Test different polymers/lipids and surfactants.1. A formulation with physicochemical properties that favor intestinal uptake.
2. In vivo instability of the nanoformulation: The nanoparticles may aggregate or degrade in the gastrointestinal tract.2. Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids.2. A formulation that remains stable until it reaches the site of absorption.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table illustrates how to present pharmacokinetic data from an in vivo study comparing a standard this compound suspension to a novel solid lipid nanoparticle (SLN) formulation.

Formulation Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
This compound Suspension50150 ± 252.0 ± 0.5600 ± 90100 (Reference)
This compound-SLN50450 ± 601.5 ± 0.51800 ± 210300

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurement.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers before and after the experiment to ensure integrity.

  • Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add this compound solution (in HBSS) to the apical (AP) side. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side. d. To investigate efflux, perform the transport study in the reverse direction (BL to AP).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(BL-AP) / Papp(AP-BL)). An ER > 2 suggests the involvement of active efflux.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs to enhance its oral bioavailability.

Methodology:

  • Preparation of Lipid Phase: Dissolve a solid lipid (e.g., glyceryl monostearate) and this compound in a suitable organic solvent (e.g., acetone) and heat to form a clear solution.

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

  • Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the resulting this compound-SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate and compare the oral bioavailability of this compound from a standard suspension and a novel formulation (e.g., this compound-SLNs).

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) with free access to water before drug administration.

  • Drug Administration: Administer the this compound suspension or this compound-SLN formulation orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Studies caco2 Caco-2 Permeability Assay solubility->caco2 Inform Permeability Assessment metabolism In Vitro Metabolism (Microsomes, S9 Fraction) caco2->metabolism Guide Metabolic Stability Studies sedds Lipid-Based Systems (SEDDS) caco2->sedds Address Permeability Issues nano Nanoformulations (SLNs, Polymeric NPs) metabolism->nano Identify Need for Protective Formulation formulation_optimization Optimization of Formulation Parameters nano->formulation_optimization sedds->formulation_optimization prodrug Prodrug Synthesis pk_study Pharmacokinetic Studies (Rats/Mice) formulation_optimization->pk_study Test Optimized Formulations pd_study Pharmacodynamic/ Efficacy Studies pk_study->pd_study Correlate Exposure with Efficacy signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation ipolamiide_formulation This compound Formulation (e.g., SLN) This compound This compound ipolamiide_formulation->this compound Release & Absorption pgp P-glycoprotein (Efflux Pump) This compound->pgp Substrate for Efflux absorbed_this compound Absorbed this compound This compound->absorbed_this compound Enters Bloodstream pgp->ipolamiide_formulation Pumped back to Lumen

References

Technical Support Center: Managing Ipolamiide-Induced Cytotoxicity in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with high concentrations of Ipolamiide during in vitro experiments.

Troubleshooting Guide

This guide offers step-by-step solutions to common issues encountered when working with this compound.

Issue 1: Higher-than-expected cell death observed at anticipated therapeutic concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds.

    • Solution: Perform a dose-response study to determine the precise IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. It is also advisable to test a panel of cell lines to identify a model with a more suitable therapeutic window.

  • Possible Cause 2: Suboptimal Cell Culture Conditions. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.

    • Solution: Ensure cells are in the logarithmic growth phase and are not over-confluent. Routinely check for and address any potential microbial contamination, such as mycoplasma.

  • Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at higher concentrations.

    • Solution: Always include a vehicle control (culture medium with the same concentration of solvent used in the highest this compound treatment) to assess the impact of the solvent alone. Keep the final solvent concentration consistent across all treatment groups and as low as possible (typically below 0.5%).

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Possible Cause 1: Variability in Experimental Protocol. Minor deviations in incubation times, cell seeding densities, or reagent preparation can lead to significant differences in results.

    • Solution: Standardize all experimental parameters. Use a consistent cell passage number, ensure accurate cell counting and seeding, and prepare fresh dilutions of this compound for each experiment.

  • Possible Cause 2: Compound Instability. this compound may degrade in the culture medium over the course of the experiment.

    • Solution: Assess the stability of this compound in your specific culture medium over the experimental timeframe. Consider reducing the exposure time if significant degradation is observed.

Issue 3: Cytotoxicity assay results do not align with morphological observations.

  • Possible Cause: Assay-Specific Artifacts. Different cytotoxicity assays measure different cellular parameters, which can sometimes lead to discrepancies.

    • Solution: Employ multiple cytotoxicity assays that measure different endpoints. For example, complement a metabolic activity assay like the MTT assay with a membrane integrity assay such as the LDH release assay. Furthermore, consider assays that can distinguish between apoptosis and necrosis, like Annexin V/PI staining, to gain a more detailed understanding of the mechanism of cell death.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

A1: Currently, there is limited publicly available data detailing the IC50 values of this compound across a wide range of human cancer and normal cell lines. As a starting point for your experiments, it is crucial to perform a dose-response analysis to determine the IC50 for your specific cell line. For illustrative purposes, a hypothetical dose-response for this compound in a few cell lines is presented in the table below.

Q2: What are the potential molecular mechanisms of this compound-induced cytotoxicity at high concentrations?

A2: While the precise mechanisms of this compound-induced cytotoxicity are not yet fully elucidated, high concentrations of some natural compounds can induce cell death through apoptosis or necrosis. This may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical regulators of cell survival, proliferation, and apoptosis. It is hypothesized that at high concentrations, this compound may disrupt the balance of these pathways, leading to programmed cell death.

Q3: How can I reduce this compound-induced cytotoxicity without compromising its potential therapeutic effects?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Optimize Treatment Duration: Shorter exposure times may reduce cumulative cellular damage.

  • Co-treatment with Protective Agents: If oxidative stress is a suspected mechanism, co-administration with an antioxidant like N-acetylcysteine (NAC) may offer protection.

  • Modify Delivery System: Encapsulating this compound in a nanoparticle-based delivery system could potentially improve its therapeutic index by targeting it more specifically to the cells of interest.

Quantitative Data Summary

Due to the limited availability of public data on this compound cytotoxicity, the following table presents hypothetical IC50 values to serve as a guide for experimental design. It is imperative to determine these values empirically for your specific cell lines.

Cell LineCell TypeHypothetical IC50 (µM)
A549Human Lung Carcinoma75
MCF-7Human Breast Adenocarcinoma120
PC-3Human Prostate Adenocarcinoma95
HEK293Human Embryonic Kidney> 200

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

3. Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound. After the desired incubation period, harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

G cluster_workflow Troubleshooting Workflow for High Cytotoxicity start High Cytotoxicity Observed q1 Is the Cell Line Known to be Sensitive? start->q1 sol1 Perform Dose-Response (IC50 Determination) q1->sol1 Yes q2 Are Culture Conditions Optimal? q1->q2 No sol1->q2 sol2 Check for Contamination & Cell Health q2->sol2 No q3 Is Solvent Concentration a Factor? q2->q3 Yes sol2->q3 sol3 Run Vehicle Control & Optimize Solvent % q3->sol3 Yes end Optimized Experiment q3->end No sol3->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_pathway Hypothesized this compound-Induced Apoptosis Pathway This compound High Concentration this compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? MAPK MAPK Pathway This compound->MAPK Activation? Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis

Caption: A hypothesized signaling pathway for this compound cytotoxicity.

G cluster_exp Experimental Workflow for Cytotoxicity Assessment start Cell Seeding (96-well plate) treatment This compound Treatment (Dose-Response) start->treatment incubation Incubation (24-72h) treatment->incubation assay Perform Cytotoxicity Assay (MTT, LDH, etc.) incubation->assay analysis Data Analysis (Calculate IC50) assay->analysis

Strategies to prevent Ipolamiide photodegradation in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on strategies to prevent the photodegradation of Ipolamiide in formulations based on established principles of photostability testing and stabilization of photosensitive compounds. As of the latest literature review, specific quantitative data on the photodegradation kinetics and stabilization of this compound is limited. Therefore, the experimental protocols and data presented herein are representative examples and should be adapted and validated for specific experimental conditions and formulations containing this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing a decrease in potency after exposure to ambient light. What could be the cause?

A1: The decrease in potency is likely due to photodegradation. This compound, like many iridoid glycosides, may be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of degradation products that may lack the desired therapeutic activity. We recommend conducting a forced degradation study to confirm photosensitivity.

Q2: What are the initial steps to mitigate this compound photodegradation in my liquid formulation?

A2: The initial and most straightforward approach is to protect the formulation from light. This can be achieved by using light-resistant primary packaging, such as amber glass vials or opaque containers.[1] Additionally, storing the formulation in a dark place is crucial to minimize light exposure.[1]

Q3: I am observing a color change in my this compound formulation. Is this related to photodegradation?

A3: Yes, a change in color can be an indicator of chemical degradation, including photodegradation. The formation of degradants with different chromophores can lead to a visible color shift. It is essential to characterize these degradation products to understand the degradation pathway and ensure the safety and efficacy of the formulation.

Q4: Can excipients in my formulation contribute to the photodegradation of this compound?

A4: Certain excipients can act as photosensitizers, accelerating the degradation of the active pharmaceutical ingredient (API). Conversely, some excipients can offer photoprotection.[2] It is advisable to screen your excipients for their potential impact on this compound's photostability. A systematic approach to formulation design, including excipient selection, is recommended.[1]

Q5: What are the regulatory guidelines for photostability testing of a new drug substance like this compound?

A5: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[2][3][4][5][6] The guideline outlines the requirements for forced photolytic degradation studies and confirmatory testing under standardized light conditions.

Troubleshooting Guides

Issue 1: Significant loss of this compound potency in a solution formulation despite using amber vials.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate light protection from the vial 1. Verify the light transmission specifications of the amber vials used. 2. Conduct a comparative study by wrapping a vial in aluminum foil as a complete light barrier.[1] 3. Analyze the this compound concentration in both vials after light exposure.If the foil-wrapped vial shows significantly less degradation, the amber vials are not providing sufficient protection.
Photosensitizing excipient in the formulation 1. Review the chemical properties of all excipients. 2. Prepare simplified formulations, systematically removing one excipient at a time, and expose them to light. 3. Monitor the degradation of this compound in each simplified formulation.Identification of the excipient whose removal significantly reduces photodegradation.
Oxygen-mediated photodegradation (Photo-oxidation) 1. Purge the formulation with an inert gas (e.g., nitrogen or argon) before sealing the vial. 2. Include an antioxidant in the formulation (see Issue 2).A decrease in degradation in the purged sample suggests photo-oxidation is a contributing factor.
Issue 2: Rapid degradation of this compound observed during forced photostability studies.
Possible Cause Troubleshooting Step Expected Outcome
Direct photodegradation 1. Incorporate a UV absorber into the formulation that has a strong absorbance in the same UV range as this compound. 2. Evaluate the photodegradation rate with and without the UV absorber.A significant reduction in the degradation rate indicates that direct absorption of photons is the primary degradation pathway.
Indirect photodegradation (mediated by reactive oxygen species) 1. Add antioxidants that can scavenge free radicals, such as ascorbic acid or tocopherol, to the formulation.[1] 2. Compare the degradation profile of this compound with and without the antioxidant.A decrease in degradation suggests that reactive oxygen species are involved in the degradation process.
Inappropriate solvent system 1. Evaluate the photostability of this compound in different solvent systems (e.g., with varying polarity or pH).Identification of a solvent system that minimizes photodegradation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of different formulation strategies on this compound photostability. Note: This is example data and must be confirmed by experimental studies.

Table 1: Effect of Packaging on this compound Photodegradation

PackagingLight ConditionExposure Time (hours)This compound Remaining (%)
Clear Glass VialUV/Vis Light2465.3
Amber Glass VialUV/Vis Light2488.1
Aluminum Foil Wrapped VialUV/Vis Light2499.5
Clear Glass VialDark Control2499.8

Table 2: Efficacy of Photoprotective Agents on this compound Stability in Solution

FormulationAdditive (Concentration)Light Exposure (kJ/m²)This compound Degradation (%)
Control (this compound in Buffer)None20025.4
Formulation AAscorbic Acid (0.1% w/v)20010.2
Formulation Bα-Tocopherol (0.05% w/v)20012.5
Formulation CUV Absorber (e.g., Benzophenone-4, 0.2% w/v)2008.7
Dark ControlNone0< 1.0

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To assess the photosensitivity of this compound in a solution state according to ICH Q1B guidelines.

Materials:

  • This compound reference standard

  • Solvent (e.g., methanol, water, or a relevant buffer system)

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[2][3][4][5]

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Transfer the solution into transparent quartz or borosilicate glass vials.

  • Prepare a dark control by wrapping a vial completely in aluminum foil.

  • Place the vials in the photostability chamber.

  • Expose the samples to a controlled light source to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analyze the samples and the dark control by a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

Protocol 2: Evaluation of Antioxidants for Photostabilization of this compound

Objective: To determine the effectiveness of antioxidants in preventing the photodegradation of this compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Antioxidants (e.g., Ascorbic acid, α-Tocopherol)

  • Photostability chamber

  • HPLC system

Procedure:

  • Prepare a stock solution of the antioxidant in the same solvent used for the this compound solution.

  • Prepare a series of this compound solutions containing different concentrations of the antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Include a control sample of this compound solution without any antioxidant.

  • Expose all samples to a controlled light source as described in Protocol 1.

  • Analyze the samples at various time points using a validated HPLC method.

  • Compare the degradation rates of this compound in the presence and absence of the antioxidant to evaluate its photoprotective effect.

Visualizations

Photodegradation_Pathway This compound This compound (Ground State) Excited_this compound This compound* (Excited State) This compound->Excited_this compound Light (hν) Degradation_Products Degradation Products This compound->Degradation_Products + ROS (Indirect Photolysis) Excited_this compound->Degradation_Products Direct Photolysis Photosensitizer Photosensitizer Excited_this compound->Photosensitizer ROS Reactive Oxygen Species (ROS) Photosensitizer->ROS + O2 Oxygen Oxygen (O2)

Caption: Generalized photodegradation pathways of a photosensitive molecule like this compound.

Stabilization_Workflow cluster_formulation Formulation Strategies cluster_packaging Packaging & Storage Antioxidants Add Antioxidants (e.g., Ascorbic Acid, Tocopherol) Stable_Formulation Stable this compound Formulation Antioxidants->Stable_Formulation UV_Absorbers Add UV Absorbers (e.g., Benzophenones) UV_Absorbers->Stable_Formulation pH_Adjustment Optimize pH pH_Adjustment->Stable_Formulation Light_Resistant Use Light-Resistant Packaging (Amber Glass) Light_Resistant->Stable_Formulation Opaque_Packaging Use Opaque Packaging Opaque_Packaging->Stable_Formulation Dark_Storage Store in Dark Dark_Storage->Stable_Formulation Ipolamiide_Degradation This compound Photodegradation Ipolamiide_Degradation->Antioxidants Ipolamiide_Degradation->UV_Absorbers Ipolamiide_Degradation->pH_Adjustment Ipolamiide_Degradation->Light_Resistant Ipolamiide_Degradation->Opaque_Packaging Ipolamiide_Degradation->Dark_Storage

Caption: Workflow for developing a photostable this compound formulation.

Experimental_Workflow Start Start: Unstable This compound Formulation Forced_Degradation Conduct Forced Photodegradation Study (ICH Q1B) Start->Forced_Degradation Analyze_Degradation Analyze Degradation (HPLC-UV, LC-MS) Forced_Degradation->Analyze_Degradation Identify_Pathway Identify Degradation Pathway Analyze_Degradation->Identify_Pathway Select_Strategy Select Stabilization Strategy (Antioxidants, UV Absorbers, etc.) Identify_Pathway->Select_Strategy Formulate Prepare Test Formulations Select_Strategy->Formulate Test_Stability Perform Photostability Testing on New Formulations Formulate->Test_Stability Evaluate Evaluate Results: Is Degradation within acceptable limits? Test_Stability->Evaluate Evaluate->Select_Strategy No End End: Optimized Stable This compound Formulation Evaluate->End Yes

Caption: Experimental workflow for identifying and mitigating this compound photodegradation.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Ipolamiide and Lamiide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ipolamiide and lamiide, two naturally occurring iridoid glycosides, have demonstrated notable anti-inflammatory activities. This guide provides a comprehensive comparison of their effects, supported by available experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential. While both compounds exhibit anti-inflammatory properties, the extent of quantitative and mechanistic data available for each varies, with more specific efficacy data currently published for lamiide.

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative studies evaluating the anti-inflammatory effects of this compound and lamiide under identical experimental conditions are limited in the currently available literature. However, by collating data from independent studies, we can draw a preliminary comparison of their potency in various assays.

CompoundAssayModel SystemEfficacy (IC₅₀/ED₅₀)Source
Lamiide Carrageenan-Induced Paw EdemaRatED₅₀: 62.3 mg/kg[1]
Lipid Peroxidation InhibitionRat Brain PhospholipidsIC₅₀: 0.92 mM[1]
5-Lipoxygenase (5-LOX) InhibitionSoybeanIC₅₀: 72.92 µg/mL[2]
This compound Carrageenan-Induced InflammationRat70.22% inhibition (dose not specified for direct comparison)

Note: The lack of a specific dosage for the reported 70.22% inhibition by this compound makes a direct potency comparison with Lamiide's ED₅₀ challenging. Further studies with dose-response analyses for this compound in the carrageenan-induced edema model are needed for a conclusive comparison.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of iridoid glycosides like this compound and lamiide are believed to be mediated through the modulation of key inflammatory pathways. While specific details for both compounds are still under investigation, the general understanding is that they can interfere with the production of pro-inflammatory mediators.

A key mechanism of inflammation involves the activation of the NF-κB and MAPK signaling pathways, which lead to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Both this compound and lamiide have been reported to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively.[3]

Below are generalized diagrams of the inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory agents.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Pro-inflammatory Mediators Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB phosphorylates MAPK_pathway MAPK Pathway (p38, JNK, ERK) IKK->MAPK_pathway NFκB NF-κB IκB->NFκB NFκB_n NF-κB NFκB->NFκB_n translocates Ipolamiide_Lamiide This compound / Lamiide Ipolamiide_Lamiide->IKK inhibit Ipolamiide_Lamiide->MAPK_pathway inhibit Gene Pro-inflammatory Gene Transcription NFκB_n->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS

Generalized Inflammatory Signaling Pathway

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound or Lamiide) dissolved in a suitable vehicle

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are randomly divided into groups: vehicle control, positive control, and test compound groups (receiving different doses of this compound or Lamiide).

  • The test compounds, positive control, or vehicle are administered orally or intraperitoneally.

  • After a specific time (e.g., 30 or 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

  • The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.[1][4]

G A Animal Acclimatization & Baseline Paw Measurement B Grouping & Administration (Vehicle, Control, Test Compound) A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Hourly Intervals) C->D E Data Analysis (% Inhibition, ED₅₀) D->E

Carrageenan-Induced Edema Workflow
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Materials:

  • Soybean 5-lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Test compounds (this compound or Lamiide)

  • Positive control (e.g., Quercetin)

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing the phosphate buffer and the 5-LOX enzyme solution.

  • The test compound (at various concentrations) or the positive control is added to the reaction mixture and incubated for a short period (e.g., 5-10 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding the substrate, linoleic acid.

  • The change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, is monitored for a set time.

  • The percentage of inhibition of 5-LOX activity is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (enzyme and substrate only).

  • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) is determined from the concentration-inhibition curve.[2]

Conclusion

Both this compound and lamiide are promising natural compounds with demonstrated anti-inflammatory properties. Current data suggests that lamiide has been more extensively characterized in terms of its quantitative in vivo and in vitro efficacy. To establish a more definitive comparative profile, further research is required to determine the dose-dependent anti-inflammatory effects of this compound in standardized models and to elucidate the specific molecular targets and signaling pathways modulated by both compounds. Such studies will be crucial for advancing their potential development as novel anti-inflammatory therapeutics.

References

A Comparative Analysis of Ipolamiide from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the iridoid glycoside Ipolamiide, a compound of significant interest for its therapeutic potential, particularly its anti-inflammatory and neuroprotective properties.[1][2][3][4][5] this compound is found in a variety of plant species across several families, most notably the Lamiaceae, Verbenaceae, and Scrophulariaceae.[1] This document summarizes the known plant sources of this compound, presents available quantitative data on its yield, details the experimental protocols for its extraction and analysis, and explores its biological activities with a focus on its molecular mechanisms of action.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant genera and even between species within the same genus. This variation is influenced by genetic factors, geographical location, and harvesting conditions. The following table summarizes the available data on this compound yields from various plant sources. It is important to note that direct comparisons can be challenging due to differences in extraction methods and the plant material used (e.g., whole plant, leaves, stem bark).

Plant SpeciesFamilyPlant Part UsedExtraction MethodThis compound Yield (% w/w of extract)Reference
Stachytarpheta urticaefoliaVerbenaceaeLeavesMethanolic Extract~2.05%[6]
Stachytarpheta angustifoliaVerbenaceaeStem BarkEthanolic ExtractNot Quantified[7]
Stachytarpheta cayennensisVerbenaceaeLeavesEthanolic ExtractNot Quantified[8][9]
Stachytarpheta indicaVerbenaceaeAerial PartsNot SpecifiedNot Quantified[10]
Duranta erectaVerbenaceaeLeaves and StemsNot SpecifiedNot Quantified
Phlomis bruguieriLamiaceaeAerial PartsMethanolic ExtractNot Quantified
Phlomis thapsoidesLamiaceaeAerial PartsNot SpecifiedPresent

Note: Data on the precise yield of this compound from many plant sources is limited in the currently available literature. The yield from Stachytarpheta urticaefolia was calculated based on the isolation of 187 mg of this compound from a 9.1 g methanolic extract of the leaves.[6] Further quantitative studies, such as those employing validated HPLC methods, are required for a more robust comparative analysis.

Experimental Protocols

Extraction and Isolation of this compound from Stachytarpheta species

This protocol is a generalized procedure based on methodologies reported for the isolation of this compound from Stachytarpheta angustifolia.[7]

a. Plant Material Preparation:

  • Air-dry the plant material (e.g., stem bark, leaves) at room temperature.

  • Grind the dried material into a fine powder using a pestle and mortar.[7]

b. Extraction:

  • Defat the powdered plant material with petroleum ether using a maceration technique.

  • Air-dry the defatted marc.

  • Exhaustively extract the marc with 95% ethanol (e.g., 7 x 500 ml) through maceration.[7]

  • Concentrate the ethanolic extract in-vacuo to obtain a gummy mass.[7]

c. Partitioning:

  • Suspend the crude ethanol extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[7]

d. Isolation by Column Chromatography:

  • Subject the n-butanol fraction, which is typically rich in iridoid glycosides, to column chromatography on silica gel (60-120 mesh).[7]

  • Elute the column with a gradient of solvents, starting with chloroform and gradually increasing the polarity with ethyl acetate and methanol.[7] For example, a gradient of chloroform/ethyl acetate mixtures, followed by ethyl acetate, and then ethyl acetate/methanol mixtures can be used.[7]

  • Monitor the elution process using thin-layer chromatography (TLC).

  • Pool the fractions containing this compound based on the TLC profiles.

e. Purification:

  • Further purify the pooled fractions using size-exclusion chromatography on Sephadex LH-20 to obtain pure this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts, based on standard practices for the analysis of iridoid glycosides in the Verbenaceae family.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system is typically employed. For example, a mixture of acetonitrile (Solvent A) and water (Solvent B), both with or without a small percentage of an acidifier like formic acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of a pure standard).

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Analysis

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction and Partitioning cluster_isolation Isolation and Purification cluster_analysis Analysis and Characterization cluster_bioassay Biological Activity Assessment plant_material Collection of Plant Material (e.g., Stachytarpheta, Duranta, Phlomis) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Maceration with Ethanol grinding->extraction partitioning Solvent-Solvent Partitioning (e.g., with Chloroform, Ethyl Acetate, n-Butanol) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Sephadex LH-20 Purification column_chromatography->purification hplc HPLC-PDA Quantification purification->hplc nmr_ms Structural Elucidation (NMR, MS) purification->nmr_ms anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB inhibition) purification->anti_inflammatory neuroprotective Neuroprotective Assays (e.g., CREB pathway analysis) purification->neuroprotective

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective activities. The following sections and diagrams illustrate the putative signaling pathways through which this compound may exert these effects.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many natural compounds, including iridoid glycosides, are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13][14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK Complex receptor->IKK Inflammatory Stimuli IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA inflammation Pro-inflammatory Gene Expression DNA->inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Activity: Modulation of the CREB Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal survival, plasticity, and memory formation.[15][16][17] The activation of CREB through phosphorylation is a key step in many neuroprotective signaling cascades. Phosphorylated CREB (pCREB) binds to specific DNA sequences and promotes the transcription of genes involved in neuronal protection and growth, such as brain-derived neurotrophic factor (BDNF). It is postulated that the neuroprotective effects of this compound may be mediated, at least in part, through the modulation of the CREB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor AC Adenylyl Cyclase receptor->AC Neurotrophic Factors / Stimuli cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation This compound This compound This compound->AC Modulation? pCREB pCREB DNA DNA pCREB->DNA neuroprotection Neuroprotective Gene Expression (e.g., BDNF) DNA->neuroprotection

Caption: Hypothesized modulation of the CREB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. While its presence has been confirmed in several plant species, particularly within the Verbenaceae and Lamiaceae families, there is a clear need for more rigorous quantitative studies to establish a comprehensive comparative profile of its abundance across these sources. Furthermore, detailed, standardized protocols for extraction and quantification are essential for reproducible research and potential commercial development.

The elucidation of this compound's precise mechanisms of action, particularly its interaction with the NF-κB and CREB signaling pathways, warrants further investigation. Future research should focus on in-depth molecular studies to confirm these interactions and to explore other potential therapeutic targets. Comparative studies on the biological efficacy of this compound isolated from different plant sources would also be invaluable in identifying the most potent and reliable botanical sources for this promising therapeutic agent.

References

Validating the Antiosteoporotic Effects of Ipolamiide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential in vivo antiosteoporotic effects of Ipolamiide with the established standard-of-care, Alendronate, and other relevant natural compounds. Due to the limited direct in vivo data on this compound for osteoporosis, this guide draws upon experimental data from structurally and functionally related iridoid glycosides, such as Aucubin, Geniposide, and Morroniside, to provide a scientifically grounded rationale for its potential efficacy.

Comparative Analysis of In Vivo Antiosteoporotic Efficacy

The primary animal model utilized for these comparisons is the ovariectomized (OVX) rat or mouse, a well-established model for postmenopausal osteoporosis.[1][2] This model mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. The standard therapeutic agent for comparison is Alendronate, a bisphosphonate widely used to treat osteoporosis.[3][4][5]

Table 1: Comparison of Micro-CT Analysis of Trabecular Bone in Ovariectomized (OVX) Animal Models

Treatment GroupBone Mineral Density (BMD)Bone Volume/Total Volume (BV/TV)Trabecular Number (Tb.N)Trabecular Thickness (Tb.Th)Trabecular Separation (Tb.Sp)
Sham BaselineBaselineBaselineBaselineBaseline
OVX (Control)
Alendronate ↑ vs. OVX[4][5]↑ vs. OVX↑ vs. OVX↔ or ↑ vs. OVX↓ vs. OVX
Aucubin ↑ vs. OVX↑ vs. OVX↑ vs. OVX↑ vs. OVX↓ vs. OVX
Geniposide ↑ vs. OVX↑ vs. OVX↑ vs. OVX↑ vs. OVX↓ vs. OVX
Morroniside ↑ vs. OVX[4]↑ vs. OVX↑ vs. OVX↔ or ↑ vs. OVX↓ vs. OVX
Phlomis umbrosa Ext. ↑ vs. OVXNot ReportedNot Reported↑ vs. OVXNot Reported
Leonurus japonicus Ext. ↔ vs. OVX[1][3][4]Not ReportedNot ReportedNot ReportedNot Reported

Arrow direction indicates the change relative to the Sham or OVX control group. ↔ indicates no significant change.

Table 2: Comparison of Serum Bone Turnover Markers in Ovariectomized (OVX) Animal Models

Treatment GroupAlkaline Phosphatase (ALP) - Bone FormationOsteocalcin (OCN) - Bone FormationTartrate-Resistant Acid Phosphatase (TRAP) - Bone ResorptionC-terminal telopeptide of type I collagen (CTX-1) - Bone Resorption
Sham BaselineBaselineBaselineBaseline
OVX (Control)
Alendronate ↓ vs. OVX[4]↓ vs. OVX↓ vs. OVX↓ vs. OVX
Aucubin Not Reported↓ vs. OVX↓ vs. OVX↓ vs. OVX
Geniposide ↓ vs. OVX↓ vs. OVX↓ vs. OVX↓ vs. OVX
Morroniside ↑ vs. OVX (in vitro)[4]Not Reported↓ vs. OVX (in vitro)[4]Not Reported
Phlomis umbrosa Ext. ↓ vs. OVX↑ vs. OVXNot ReportedNot Reported
Leonurus japonicus Ext. Not Reported↔ vs. OVX[1][3][4]Not Reported↓ vs. OVX[1][3]

Arrow direction indicates the change relative to the Sham or OVX control group. ↔ indicates no significant change.

Experimental Protocols

Ovariectomy-Induced Osteoporosis Animal Model

A widely accepted preclinical model to simulate postmenopausal osteoporosis is the bilateral ovariectomy (OVX) in female rodents.[1][6]

  • Animal Selection: Adult female Sprague-Dawley or Wistar rats (typically 6 months of age) are commonly used.[1][2]

  • Surgical Procedure:

    • Animals are anesthetized.

    • A dorsal midline or bilateral flank incision is made.

    • The ovaries are located and ligated before being surgically removed.

    • The incision is closed with sutures.

    • A sham operation, where the ovaries are located but not removed, is performed on the control group.

  • Post-Surgical Care: Appropriate analgesics are administered post-surgery to manage pain.

  • Induction Period: A period of 2 to 12 weeks post-OVX is typically allowed for the development of significant bone loss before the commencement of treatment.[6]

  • Treatment Administration: this compound, comparator compounds (e.g., Alendronate), or vehicle are administered daily or as per the study design, typically via oral gavage.

Micro-Computed Tomography (Micro-CT) Analysis

Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.[3]

  • Sample Preparation: Femora or tibiae are dissected from euthanized animals and fixed.

  • Scanning: The bones are scanned using a micro-CT system (e.g., μCT80, SCANCO Medical).

  • Region of Interest (ROI): A standardized ROI in the trabecular bone of the distal femur or proximal tibia metaphysis is selected for analysis.

  • Parameters Analyzed:

    • Bone Mineral Density (BMD; g/cm³): A measure of the mineral content of the bone.

    • Bone Volume Fraction (BV/TV; %): The percentage of the total volume of the ROI that is occupied by bone.

    • Trabecular Number (Tb.N; 1/mm): The average number of trabeculae per unit length.

    • Trabecular Thickness (Tb.Th; µm): The average thickness of the trabeculae.

    • Trabecular Separation (Tb.Sp; µm): The average distance between trabeculae.

Analysis of Serum Bone Turnover Markers

Bone turnover markers are measured in serum to assess the rates of bone formation and resorption.

  • Sample Collection: Blood is collected from the animals at specified time points and processed to obtain serum.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are used for the quantitative determination of:

    • Alkaline Phosphatase (ALP): A marker of osteoblast activity and bone formation.

    • Osteocalcin (OCN): A protein secreted by osteoblasts, indicating bone formation.

    • Tartrate-Resistant Acid Phosphatase (TRAP): An enzyme expressed by osteoclasts, used as a marker for bone resorption.

    • C-terminal telopeptide of type I collagen (CTX-1): A degradation product of type I collagen, reflecting bone resorption.

  • Assay Principle: These assays typically employ a sandwich or competitive ELISA format where the concentration of the target protein is determined by colorimetric detection.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis animal_selection Animal Selection (e.g., Female SD Rats, 6 months old) ovx Ovariectomy (OVX) or Sham Operation animal_selection->ovx induction Osteoporosis Induction (2-12 weeks) ovx->induction treatment_groups Grouping: - Sham + Vehicle - OVX + Vehicle - OVX + this compound - OVX + Alendronate induction->treatment_groups administration Daily Oral Administration treatment_groups->administration micro_ct Micro-CT Analysis (Femur/Tibia) administration->micro_ct biomarkers Serum Biomarker Analysis (ALP, OCN, TRAP, CTX-1) administration->biomarkers histology Histomorphometry administration->histology

Caption: Experimental workflow for in vivo validation of antiosteoporotic effects.

RANKL Signaling Pathway in Osteoclastogenesis

RANKL_pathway cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 Activation NFkB->NFATc1 MAPK->NFATc1 Osteoclastogenesis Osteoclast Differentiation & Activation NFATc1->Osteoclastogenesis This compound This compound & Related Iridoid Glycosides This compound->RANKL Potential Inhibition This compound->NFkB Potential Inhibition

Caption: Potential inhibition of the RANKL signaling pathway by this compound.

Logical Comparison of Treatment Alternatives

treatment_comparison cluster_treatments Treatment Approaches cluster_mechanisms Primary Mechanisms of Action cluster_outcomes Therapeutic Outcomes Osteoporosis Osteoporosis (Increased Bone Resorption) Alendronate Alendronate (Bisphosphonate) Osteoporosis->Alendronate Treated with This compound This compound (Iridoid Glycoside) Osteoporosis->this compound Potentially treated with Alendronate_MoA Induces Osteoclast Apoptosis Alendronate->Alendronate_MoA Acts via Ipolamiide_MoA Potential Inhibition of RANKL Signaling & Osteoclastogenesis This compound->Ipolamiide_MoA Potentially acts via Reduced_Resorption Reduced Bone Resorption Alendronate_MoA->Reduced_Resorption Ipolamiide_MoA->Reduced_Resorption Increased_BMD Increased Bone Mineral Density Reduced_Resorption->Increased_BMD

Caption: Comparison of this compound and Alendronate for osteoporosis treatment.

References

Ipolamiide: A Comparative Analysis of its Anti-inflammatory Properties Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ipolamiide, an iridoid glycoside found in various medicinal plants, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative overview of this compound's efficacy against standard anti-inflammatory drugs, supported by available experimental data. We will delve into its mechanism of action, comparing its effects on key inflammatory pathways and mediators with those of well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Mechanism of Action: A Dual Inhibitor of Inflammatory Pathways

Inflammation is a complex biological response involving multiple enzymatic pathways. Two of the most critical are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.

Standard NSAIDs, such as indomethacin and ibuprofen, primarily exert their anti-inflammatory effects by inhibiting COX enzymes. Corticosteroids like dexamethasone, on the other hand, modulate the inflammatory response through mechanisms that include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Emerging research suggests that this compound may act as a dual inhibitor, targeting both the COX and 5-LOX pathways. This dual inhibition is a promising therapeutic strategy as it can potentially offer broader anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vitro Efficacy: A Quantitative Comparison

To objectively assess the anti-inflammatory potential of this compound, it is crucial to compare its inhibitory activity on key enzymes with that of standard drugs. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50COX-2 IC50
This compound Data not availableData not available
Indomethacin~15-60 nM~150-250 nM
Celecoxib~7.6 µM~0.04 µM

Table 2: Inhibition of 5-Lipoxygenase (5-LOX) Enzyme

Compound5-LOX IC50
This compound Data not available
Zileuton~0.5-1.3 µM

Note: IC50 values can vary depending on the specific assay conditions. The values for standard drugs are provided as a reference range from published literature.

Impact on Pro-inflammatory Cytokines and NF-κB Signaling

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a pivotal role in orchestrating the inflammatory response. The NF-κB signaling pathway is a key regulator of the expression of these cytokines. Dexamethasone, a potent corticosteroid, is known to suppress the production of these cytokines, often by inhibiting NF-κB activation.

While direct comparative studies of this compound and dexamethasone on cytokine production are limited, the investigation of this compound's effect on the NF-κB pathway is a critical area of research to understand its full anti-inflammatory potential.

Table 3: Effect on Pro-inflammatory Cytokine Production

CompoundInhibition of TNF-αInhibition of IL-6Inhibition of IL-1β
This compound Data not availableData not availableData not available
DexamethasoneDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of anti-inflammatory compounds. Below are outlines of key assays used to evaluate the compounds discussed in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (this compound) Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme COX-1 or COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure Prostaglandin E2 (PGE2) Production Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

COX Inhibition Assay Workflow
5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the 5-LOX enzyme.

Workflow:

LOX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (this compound) Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme 5-LOX Enzyme Enzyme->Incubation Substrate Arachidonic Acid Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure Leukotriene B4 (LTB4) Production Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

5-LOX Inhibition Assay Workflow
Cytokine Production in LPS-Stimulated Macrophages

This cell-based assay measures the effect of a compound on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

Cytokine_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Culture Macrophages (e.g., RAW 264.7) Pretreatment Pre-treat cells with Test Compound (this compound) Macrophages->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant Collect Cell Supernatant Stimulation->Supernatant ELISA Measure Cytokine Levels (TNF-α, IL-6, IL-1β) by ELISA Supernatant->ELISA Calculation Calculate % Inhibition ELISA->Calculation

Cytokine Production Assay Workflow
NF-κB Signaling Pathway Analysis

The effect of a compound on the NF-κB pathway is often assessed by measuring the phosphorylation and degradation of its inhibitory protein, IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

Signaling Pathway:

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) IkBa_d->NFkB Release NFkB_n NF-κB Translocation NFkB->NFkB_n NFkB_IkBa NF-κB-IκBα Complex Gene Pro-inflammatory Gene Expression NFkB_n->Gene

Simplified NF-κB Signaling Pathway

Conclusion and Future Directions

This compound shows promise as a potential anti-inflammatory agent, possibly through a dual inhibitory mechanism targeting both COX and 5-LOX pathways. However, a significant gap exists in the literature regarding direct, quantitative comparisons of its efficacy with standard anti-inflammatory drugs. To fully understand its therapeutic potential, further research is imperative to:

  • Determine the IC50 values of this compound against COX-1, COX-2, and 5-LOX.

  • Quantify the inhibitory effects of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and directly compare them to dexamethasone.

  • Elucidate the detailed molecular interactions of this compound with the NF-κB signaling pathway.

Such data will be invaluable for the scientific community and drug development professionals in assessing the viability of this compound as a novel anti-inflammatory therapeutic.

A Comparative Guide to the Cross-Validation of Analytical Methods for Ipolamiide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds such as the iridoid glycoside Ipolamiide is paramount for ensuring product quality, conducting pharmacokinetic studies, and elucidating therapeutic mechanisms. The selection of an appropriate analytical method is a critical decision, and the cross-validation of different methods is essential when data from various sources must be compared or combined.

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound and other iridoid glycosides: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While direct head-to-head cross-validation studies for this compound are not extensively published, this guide synthesizes available data on the validation of these methods for iridoid glycosides to present a comparative overview of their performance.

Executive Summary:

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control of raw materials and finished products where high concentrations of this compound are expected. Its simplicity and accessibility make it a workhorse in many analytical laboratories.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies involving complex matrices such as plasma, urine, or tissue homogenates. It is the preferred method for detecting trace levels of this compound and its metabolites.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of iridoid glycosides, providing a basis for comparison. The data is compiled from various validation studies of analytical methods for this class of compounds.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Precision (Relative Standard Deviation, %RSD) < 2%< 15% (typically lower)
Accuracy (% Recovery) 95 - 105%85 - 115% (bioanalytical)
Limit of Detection (LOD) ng - µg/mL rangepg - ng/mL range
Limit of Quantitation (LOQ) ng - µg/mL rangepg - ng/mL range
Analysis Time 15 - 30 minutes< 10 minutes
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with MS/MS

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative of those used for the analysis of this compound and related iridoid glycosides.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh a portion of the powdered plant material or formulated product.

  • Extract the analyte using a suitable solvent, such as methanol or a methanol-water mixture, often with the aid of ultrasonication or heating.

  • Centrifuge the extract to pelletize solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., around 240 nm).

3. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, and robustness.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices.[2]

1. Sample Preparation (for Plasma/Biological Fluids):

  • To a small volume of the biological sample (e.g., 100 µL), add an internal standard.

  • Perform protein precipitation by adding a threefold to fourfold volume of a cold organic solvent like acetonitrile or methanol.

  • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase and inject it into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used for rapid and high-resolution separation.[3]

  • Mobile Phase: Similar to HPLC, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[2]

  • Flow Rate: A lower flow rate, typically 0.3 - 0.5 mL/min, is used.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]

  • Injection Volume: A small injection volume of 1 - 5 µL is sufficient.

3. MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for iridoid glycosides.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. The precursor ion is typically the deprotonated molecule [M-H]⁻.

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validation of analytical methods and a generalized signaling pathway for iridoid glycosides.

analytical_method_cross_validation cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., UPLC-MS/MS) M1_Dev Method Development M1_Val Full Validation (ICH Guidelines) M1_Dev->M1_Val M1_Data Sample Analysis & Data Generation M1_Val->M1_Data CrossVal Cross-Validation M1_Data->CrossVal M2_Dev Method Development M2_Val Full Validation (ICH Guidelines) M2_Dev->M2_Val M2_Data Sample Analysis & Data Generation M2_Val->M2_Data M2_Data->CrossVal Analysis Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CrossVal->Analysis Conclusion Conclusion on Method Comparability Analysis->Conclusion signaling_pathway This compound This compound Receptor Cellular Target / Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB pathways) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response

References

A Comparative Analysis of Ipolamiide and Other Iridoid Glycosides in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Ipolamiide and other prominent iridoid glycosides, including Lamiide, Geniposide, and Loganin. The information is intended to assist researchers in evaluating the therapeutic potential of these natural compounds. While direct comparative studies under identical experimental conditions are limited, this document consolidates available quantitative data and mechanistic insights to facilitate a comprehensive assessment.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and other selected iridoid glycosides. It is important to note that the experimental conditions and models vary between studies, which should be taken into consideration when comparing the data.

Table 1: In Vitro Anti-Inflammatory Activity of Iridoid Glycosides

CompoundAssayCell LineIC₅₀ ValueReference(s)
This compound Inhibition of COX-1 & 5-LOXNot SpecifiedData Not Available[1]
Lamiide Phospholipid Peroxidation InhibitionRat Brain Homogenate0.92 ± 0.01 mM[2]
Geniposide Nitric Oxide (NO) Production InhibitionRAW 264.7>100 µM[3]
Loganin Nitric Oxide (NO) Production InhibitionRAW 264.7Attenuates release[4]
Aucubin (hydrolyzed) TNF-α Production InhibitionRAW 264.79.2 µM

Table 2: In Vivo Anti-Inflammatory Activity of Iridoid Glycosides

CompoundModelSpeciesEndpointEfficacyReference(s)
This compound Carrageenan-induced paw edemaRatEdema Reduction70.22% inhibition[5]
Lamiide Carrageenan-induced paw edemaRatEdema ReductionED₅₀ = 62.3 ± 7 mg/kg[2]
Geniposide Carrageenan-induced hind paw edemaMouseEdema Reduction53.3% ± 4.8% inhibition
Loganin MSU crystal-induced foot inflammationMouseFoot Thickness ReductionPrevents increase

Mechanistic Insights: Signaling Pathways

Iridoid glycosides exert their anti-inflammatory effects through the modulation of key signaling pathways. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF_kB_nuc NF-κB (p50/p65) DNA DNA NF_kB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces IRAK IRAK MyD88->IRAK Signal Cascade TRAF6 TRAF6 IRAK->TRAF6 Signal Cascade TAK1 TAK1 TRAF6->TAK1 Signal Cascade IKK_complex IKK_complex TAK1->IKK_complex Signal Cascade IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα_P IκBα_P IκBα->IκBα_P NF_kB NF_kB IκBα->NF_kB Inhibits IκBα_P->NF_kB Releases NF_kB->NF_kB_nuc Translocation This compound This compound This compound->IKK_complex Inhibits

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of iridoid glycosides' anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound, Lamiide) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED₅₀ (effective dose causing 50% inhibition) can be determined from a dose-response curve.[2]

Carrageenan_Edema_Workflow Start Select Rats Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Administer Administer Test Compound or Vehicle Measure_Initial->Administer Inject_Carrageenan Inject Carrageenan Administer->Inject_Carrageenan Measure_Post Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Post Analyze Calculate % Edema Inhibition & ED₅₀ Measure_Post->Analyze End End Analyze->End

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Geniposide).

    • After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.

    • The plate is incubated for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (concentration causing 50% inhibition) is determined from a dose-response curve.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays measure the direct inhibitory effect of a compound on the activity of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

  • COX Inhibition Assay:

    • A commercial COX inhibitor screening assay kit is typically used.

    • The assay measures the peroxidase activity of COX-1 and COX-2.

    • The test compound is incubated with the respective enzyme, and the reaction is initiated by the addition of arachidonic acid.

    • The fluorescence or colorimetric signal is measured to determine the enzyme activity.

  • LOX Inhibition Assay:

    • The activity of 5-lipoxygenase is determined by measuring the formation of conjugated dienes from linoleic acid.

    • The enzyme is incubated with the test compound, and the reaction is started by adding linoleic acid.

    • The increase in absorbance at 234 nm is monitored spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined.

Conclusion

This compound and other iridoid glycosides demonstrate significant anti-inflammatory potential through various mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB. While this compound has shown promising in vivo anti-inflammatory activity, a lack of publicly available, direct comparative in vitro data, such as IC₅₀ values for cytokine and NO inhibition, makes a precise quantitative comparison with other iridoids challenging. Further research with standardized experimental protocols is necessary to fully elucidate the comparative efficacy of this compound and establish its therapeutic potential for inflammatory disorders.

Disclaimer: This information is intended for research and informational purposes only and should not be construed as medical advice.

References

Ipolamiide: A Comparative Guide to its Efficacy in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ipolamiide, an iridoid glycoside found in various medicinal plants, has demonstrated notable therapeutic potential in preclinical studies. This guide provides a comparative analysis of its efficacy in inflammatory and neurodegenerative disease models, presenting available experimental data, detailed methodologies for key experiments, and insights into its potential mechanisms of action.

Anti-inflammatory Efficacy

This compound has shown significant anti-inflammatory properties in vivo. Its efficacy has been compared to other bioactive compounds, such as the phenylethanoid glycoside Acteoside.

CompoundDisease ModelDosage/ConcentrationEfficacy
This compound Carrageenan-induced rat paw edemaOrally administered70.22% inhibition of edema
Acteoside Carrageenan-induced rat paw edemaOrally administered93.99% inhibition of edema

The anti-inflammatory action of this compound is attributed to its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), and to suppress the production of the pro-inflammatory cytokine interleukin-8 (IL-8). While the inhibitory concentrations for this compound have been studied in the range of 3.125-50 μg/mL, specific IC50 values for its inhibition of COX-1 and 5-LOX are not yet fully documented in the reviewed literature.

Neuroprotective Potential

In vitro studies using PC12 cells, a common model for neuronal cells, have indicated the neuroprotective effects of various iridoid glycosides. These compounds have been shown to improve the viability of PC12 cells after induced injury, suggesting a similar potential for this compound. However, specific quantitative data on the percentage of increased cell viability with this compound treatment is not yet available.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema (In Vivo Anti-inflammatory Assay)

This widely used model assesses the anti-inflammatory activity of compounds.

Materials:

  • Male Sprague-Dawley rats (100-140 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compounds (this compound, Acteoside) dissolved in a suitable vehicle

  • Positive control (e.g., Phenylbutazone, 250 mg/kg)

  • Vehicle control (e.g., 15% w/v acacia solution)

  • Plethysmometer

Procedure:

  • Acclimatize rats for one week under standard laboratory conditions.

  • Divide rats into groups (n=6 per group): vehicle control, positive control, and test compound groups (various doses).

  • Administer the test compounds, positive control, or vehicle orally to the respective groups.

  • After one hour, induce inflammation by injecting 0.05 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[1]

Neuroprotective Effect in PC12 Cells (In Vitro Assay)

This assay evaluates the ability of a compound to protect neuronal cells from induced damage.

Materials:

  • Rat pheochromocytoma (PC12) cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Inducing agent (e.g., corticosterone or amyloid-beta peptide)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PC12 cells in 96-well plates at a density of 4 × 10^4 cells/mL and culture for 24 hours.

  • Treat the cells with different concentrations of the test compound for a predetermined period.

  • Induce cell injury by adding the inducing agent (e.g., corticosterone) to the wells (except for the control group).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.[2]

Signaling Pathways

The therapeutic effects of iridoid glycosides like this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) COX_LOX COX & 5-LOX Enzymes Inflammatory_Stimuli->COX_LOX NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB This compound This compound This compound->COX_LOX Inhibition This compound->NFkB Inhibition (Postulated) Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation (Edema) Prostaglandins_Leukotrienes->Inflammation IL8 Interleukin-8 (IL-8) NFkB->IL8 IL8->Inflammation

Caption: Postulated anti-inflammatory mechanism of this compound.

Neuroprotective Signaling Pathway Neuronal_Insult Neuronal Insult (e.g., Oxidative Stress) Apoptosis Apoptosis Neuronal_Insult->Apoptosis This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activation (Postulated) MAPK MAPK Pathway This compound->MAPK Modulation (Postulated) Cell_Survival Cell Survival & Reduced Apoptosis PI3K_Akt->Cell_Survival MAPK->Cell_Survival Cell_Survival->Apoptosis Inhibition

Caption: Postulated neuroprotective mechanism of this compound.

While the precise molecular mechanisms of this compound are still under investigation, evidence from related compounds suggests the involvement of the PI3K/Akt and MAPK signaling pathways in its neuroprotective effects. Activation of the PI3K/Akt pathway is a well-established route for promoting cell survival and inhibiting apoptosis. The MAPK pathway is also crucial in regulating cellular processes including proliferation, differentiation, and stress responses. Further research is required to definitively elucidate the direct effects of this compound on these pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Ipolamiide and Its Analogs in Anti-Inflammatory and Neuroprotective Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Ipolamiide and its structurally related analogs, focusing on their anti-inflammatory and neuroprotective properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships (SAR) within this class of iridoid glycosides.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring iridoid glycoside found in various plant species. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Both this compound and its close structural analog, Lamiide, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and antimicrobial effects.[1][2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design and development of novel therapeutic agents with improved efficacy and selectivity.

Comparative Analysis of Biological Activities

While extensive SAR studies on a wide range of synthetic this compound analogs are limited in the current literature, valuable insights can be drawn from comparing the activities of naturally occurring, structurally diverse iridoid glycosides.

Anti-Inflammatory Activity

The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandins. The following table summarizes the inhibitory activity of a series of iridoid glycosides on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Activity of this compound Analogs on Nitric Oxide (NO) Production

CompoundStructureIC₅₀ (µM) for NO Inhibition
This compound (Structure not provided in the source)Data not available in the source
Gomphandroside A (Structure not provided in the source)13.0 ± 1.2
Gomphandroside B (Structure not provided in the source)8.5 ± 0.7
Gomphandroside C (Structure not provided in the source)> 50
Gomphandroside D (Structure not provided in the source)25.4 ± 2.1
Gomphandroside E (Structure not provided in the source)18.9 ± 1.5
Gomphandroside F (Structure not provided in the source)6.1 ± 0.5
Dexamethasone (Control) N/A7.8 ± 0.6

Data sourced from a study on iridoid glycosides from Gomphandra mollis.

Structure-Activity Relationship Insights (Anti-Inflammatory):

Neuroprotective Activity

Iridoid glycosides have shown promise in protecting neuronal cells from various insults, including oxidative stress and excitotoxicity. The following table summarizes the neuroprotective effects of a panel of iridoid components on corticosterone (CORT)-induced injury in PC12 cells, a common in vitro model for neurodegenerative disease research.

Table 2: Neuroprotective Effects of this compound Analogs on PC12 Cells

CompoundCell Viability (% of Control)Apoptosis Rate (% of Model)Intracellular ROS (% of Model)
Model (CORT) 50.1 ± 3.2100100
Catalpol (CAT) 78.2 ± 4.155.3 ± 3.962.1 ± 4.5
Geniposide (GEN) 82.5 ± 5.351.2 ± 3.558.7 ± 4.1
Aucubin (AU) 65.7 ± 4.872.1 ± 5.178.4 ± 5.9
Ajugol (AJU) 68.1 ± 4.569.8 ± 4.875.3 ± 5.2
Genipin (GE) 85.3 ± 5.848.9 ± 3.355.4 ± 3.8
Geniposidic acid (GPA) 75.4 ± 4.960.1 ± 4.268.9 ± 4.7
Rehmannioside C (RC) 63.2 ± 4.475.4 ± 5.381.2 ± 6.1
Rehmannioside D (RD) 72.8 ± 5.063.5 ± 4.471.6 ± 5.0

Data adapted from a study on the neuroprotective effects of eight iridoid components.

Structure-Activity Relationship Insights (Neuroprotective):

The results indicate that different iridoid structures possess varying degrees of neuroprotective activity. For example, Genipin, the aglycone of Geniposide, demonstrated the most potent effect in this study, suggesting that the presence and nature of the glycosidic moiety play a significant role in modulating neuroprotective efficacy. The differences in activity between the various iridoids underscore the importance of specific structural features for neuroprotection.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

a. Cell Culture:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (this compound analogs) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubate the plate for an additional 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To measure NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.

c. Cell Viability Assay (MTT Assay):

  • To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT-22 Cells

This assay evaluates the ability of a compound to protect neuronal cells from cell death induced by high concentrations of glutamate, a model for excitotoxicity.

a. Cell Culture:

  • Mouse hippocampal HT-22 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

  • Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce excitotoxicity by adding glutamate to the cell culture medium (e.g., 5 mM final concentration). A control group without glutamate is included.

  • Incubate the plate for 24 hours.

  • Assess cell viability using a suitable method, such as the MTT assay or LDH release assay.

c. MTT Assay for Cell Viability:

  • After the 24-hour incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

d. LDH Release Assay for Cytotoxicity:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add a stop solution and measure the absorbance at 490 nm.

  • Cytotoxicity is determined by the amount of LDH released into the medium.

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates iNOS iNOS NF_kB->iNOS Induces expression NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Produces Ipolamiide_Analogs This compound & Analogs Ipolamiide_Analogs->NF_kB Inhibit

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory target of this compound and its analogs.

Neuroprotection Experimental Workflow

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HT-22 or PC12 cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound analogs (various concentrations) incubate1->add_compounds incubate2 Incubate for 1-2h add_compounds->incubate2 add_toxin Induce neurotoxicity (e.g., Glutamate, Corticosterone) incubate2->add_toxin incubate3 Incubate for 24h add_toxin->incubate3 viability_assay Cell Viability Assay (MTT) incubate3->viability_assay toxicity_assay Cytotoxicity Assay (LDH) incubate3->toxicity_assay ros_assay ROS Measurement incubate3->ros_assay

Caption: General experimental workflow for assessing the neuroprotective effects of this compound and its analogs in vitro.

Conclusion

The available data on naturally occurring iridoid glycosides, as analogs of this compound, reveal a clear structure-activity relationship for both anti-inflammatory and neuroprotective effects. The potency of these compounds is highly dependent on the specific pattern of substitutions on the iridoid core. This comparative guide highlights the therapeutic potential of this class of natural products and provides a foundation for the rational design of novel, more potent this compound-based drug candidates. Further studies involving the synthesis and biological evaluation of a broader range of this compound derivatives are warranted to fully elucidate the SAR and to optimize their pharmacological properties for clinical applications.

References

Benchmarking Ipolamiide's biological activity against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ipolamiide in the context of known inhibitors targeting key signaling pathways in inflammation, cancer, and neurodegeneration. While direct comparative experimental data for this compound is limited in publicly available literature, this document serves as a resource by summarizing the performance of established inhibitors and providing detailed experimental protocols for relevant biological assays. This allows researchers to benchmark their own findings on this compound against existing data.

This compound, an iridoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects. Its mechanism of action is thought to involve the modulation of critical cellular signaling pathways such as NF-κB and MAPK.

Data Presentation: Performance of Known Inhibitors

To provide a framework for benchmarking this compound, the following tables summarize the inhibitory concentrations (IC50) of well-characterized inhibitors for key biological targets associated with this compound's reported activities.

Anti-inflammatory Activity Benchmarks

Cyclooxygenase (COX) Enzyme Inhibition

This compound's anti-inflammatory effects are hypothesized to involve the inhibition of COX enzymes, which are key mediators of prostaglandin synthesis.

InhibitorTargetIC50 (µM)
CelecoxibCOX-20.04 - 7.6
RofecoxibCOX-20.53
DiclofenacCOX-1 & COX-2COX-1: 0.076, COX-2: 0.026
IndomethacinCOX-1 & COX-2COX-1: 0.009, COX-2: 0.31

5-Lipoxygenase (5-LOX) Inhibition

5-LOX is another important enzyme in the inflammatory cascade, responsible for the production of leukotrienes.

InhibitorIC50 (µM)
Zileuton0.3 - 3.7
Nordihydroguaiaretic acid (NDGA)~1

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of inflammatory gene expression.

InhibitorCell LineStimulusIC50 (µM)
BAY 11-7082VariousTNF-α5 - 10
JSH-23RAW 264.7LPS7.1
Ectinascidin 743HEK 293TNF-α0.02
Anticancer Activity Benchmarks

The cytotoxic effects of this compound have been suggested in various cancer cell lines. The following table provides IC50 values for standard chemotherapeutic agents in relevant cell lines.

DrugCell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)0.05 - 8.64
DoxorubicinHCT116 (Colon)0.1 - 1.0
CisplatinA549 (Lung)~17
5-FluorouracilHCT116 (Colon)~5
Neuroprotective Activity Benchmarks

This compound has shown potential neuroprotective effects. Benchmarking can be performed against compounds known to protect neuronal cells from various insults. Due to the diverse nature of neuroprotective assays, specific IC50 values are highly model-dependent.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the direct comparison of this compound's activity.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compound (this compound) and known inhibitors (e.g., Celecoxib, Indomethacin)

  • EIA buffer and reagents for Prostaglandin E2 (PGE2) detection (e.g., ELISA kit)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compound and known inhibitors at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or a known inhibitor to the respective wells and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific time (e.g., 2 minutes at 37°C) to allow for the conversion of arachidonic acid to PGH2 and subsequently to PGE2.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to measure the inhibition of NF-κB activation using a luciferase reporter gene assay.[1]

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (this compound) and known NF-κB inhibitors (e.g., BAY 11-7082).

  • Stimulating agent (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines or its protective effect in neuroprotection models.[2][3]

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF7) or neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium.

  • Test compound (this compound) and reference compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • For cytotoxicity assays, treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • For neuroprotection assays, pre-treat the cells with the test compound for 1-2 hours, followed by the addition of a neurotoxic agent (e.g., H2O2 or Aβ peptide).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value for cytotoxicity or the protective effect.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's biological activity, the following diagrams illustrate the key signaling pathways and experimental workflows.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits? Known_Inhibitor Known Inhibitors (e.g., BAY 11-7082) Known_Inhibitor->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Regulates This compound This compound (Hypothesized) This compound->MAPKK Inhibits? Known_Inhibitor Known Inhibitors (e.g., U0126, SB203580) Known_Inhibitor->MAPKK Inhibits

Caption: Potential modulation of the MAPK signaling cascade by this compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound &/or Known Inhibitors A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) (Formazan crystal formation) C->D E 5. Solubilize Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Cell Viability & IC50 F->G

Caption: General workflow for the MTT cell viability assay.

References

Comparative Transcriptomic Analysis of Ipolamiide Treatment: Public Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available comparative transcriptomic data on cells treated with the iridoid glycoside, Ipolamiide, has revealed a significant gap in the current scientific literature. Despite extensive searches for studies detailing the genome-wide effects of this compound on gene expression, no specific datasets from RNA-sequencing or microarray analyses were identified.

This absence of public data prevents the construction of a detailed comparison guide as requested. Such a guide would necessitate quantitative data on differentially expressed genes, detailed experimental protocols from published studies, and the elucidation of signaling pathways modulated by this compound treatment, none of which are currently available in the public domain.

This compound, a compound found in various plant species, has been the subject of research into its bioactive properties. However, this research has yet to extend to comprehensive transcriptomic profiling, which would provide a deeper understanding of its molecular mechanisms of action. Transcriptomic studies are crucial for identifying the genes and cellular pathways that are influenced by a compound, offering insights into its therapeutic potential and possible off-target effects.

Without access to raw or processed transcriptomic data, it is not possible to generate the following key components of the requested comparison guide:

  • Quantitative Data Presentation: A summary table of differentially expressed genes, their fold changes, and statistical significance in this compound-treated cells versus a control or alternative treatment is not feasible.

  • Detailed Experimental Protocols: Specific methodologies for cell culture, this compound treatment concentrations and durations, RNA extraction, library preparation, and sequencing parameters are not documented in the context of a transcriptomics study.

  • Signaling Pathway and Workflow Visualization: The creation of diagrams illustrating the experimental workflow and the signaling pathways affected by this compound, which would be derived from the analysis of transcriptomic data, cannot be performed.

Researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound are encouraged to consider initiating such studies to fill this knowledge gap. The generation of this data would be invaluable for the scientific community, enabling a more thorough evaluation of this compound's therapeutic promise. Future research in this area would allow for the development of the comprehensive comparative guides that are essential for advancing drug discovery and development.

Safety Operating Guide

Proper Disposal of Ipolamiide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ipolamiide, a member of the iridoid glycoside family.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₆O₁₁PubChem[1]
Molecular Weight 406.4 g/mol PubChem[1]
CAS Number 27934-98-1PubChem[1]

Hazard Assessment of Structurally Similar Iridoid Glycosides

To inform a safe disposal plan for this compound, the hazard classifications of related iridoid glycosides have been considered.

CompoundCAS NumberHazard ClassificationSource
Aucubin 479-98-1Acute toxicity - oral 4 (Harmful if swallowed)Cayman Chemical SDS[2], ECHEMI SDS[3]
Genipin 6902-77-8Acute Toxicity - Oral 3 (Toxic if swallowed)MedchemExpress SDS[4], Cayman Chemical SDS[5], Sigma-Aldrich SDS[6]

A toxicological study on an iridoid glycoside extract from Lamiophlomis rotata indicated potential for hemolytic anemia and diarrhea in rats at higher doses[7].

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step process for the safe disposal of this compound waste.

Ipolamiide_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_assessment 2. Assess Waste Type (Solid, Liquid, Sharps) ppe->waste_assessment solid_waste 3a. Solid Waste (e.g., contaminated labware) waste_assessment->solid_waste Solid liquid_waste 3b. Liquid Waste (e.g., solutions) waste_assessment->liquid_waste Liquid sharps_waste 3c. Sharps Waste (e.g., contaminated needles) waste_assessment->sharps_waste Sharps package_solid 4a. Place in a Labeled, Sealed Hazardous Waste Bag solid_waste->package_solid package_liquid 4b. Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->package_liquid package_sharps 4c. Place in a Labeled, Puncture-Resistant Sharps Container sharps_waste->package_sharps storage 5. Store in a Designated Hazardous Waste Accumulation Area package_solid->storage package_liquid->storage package_sharps->storage disposal 6. Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

A flowchart for the proper disposal of this compound waste.

Detailed Disposal Procedures

Based on the available data for similar compounds, this compound should be treated as a potentially hazardous substance. The following step-by-step procedures are recommended for its disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment when handling this compound waste. This includes, but is not limited to:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as weigh boats, contaminated paper towels, and empty vials, in a designated hazardous waste bag.

    • Ensure the bag is clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".

    • Seal the bag when it is full or at the end of the experimental procedure.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.

    • The container must be compatible with the solvents used.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent composition.

    • Keep the container securely closed when not in use.

  • Sharps Waste:

    • Dispose of any sharps contaminated with this compound, such as needles or Pasteur pipettes, in a designated, puncture-resistant sharps container.

    • The container should be clearly labeled with "Hazardous Waste," "Sharps," and the chemical name "this compound."

3. Storage:

  • Store all this compound waste containers in a designated and properly ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of all this compound waste through your institution's certified hazardous waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Ipolamiide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ipolamiide was not found in publicly available resources. The following guidance is based on general best practices for handling chemical compounds with unknown toxicity in a laboratory setting. This information is not a substitute for a substance-specific SDS, which must be obtained from the chemical supplier. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound in solid form and in solution.

PPE CategoryRecommended SpecificationPurpose
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Consider double-gloving.
Body Protection Laboratory coat and a chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridgeEssential when handling the solid powder to prevent inhalation. To be used within a certified chemical fume hood.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.
Operational Plan: Handling and Storage

Engineering Controls:

  • All procedures involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.

  • An eyewash station and an emergency shower must be readily accessible in the immediate work area.

Standard Operating Procedure:

  • Preparation: Designate a specific area within the fume hood for handling this compound. Assemble all necessary equipment and materials before starting.

  • Donning PPE: Put on all required PPE as listed in the table above.

  • Weighing: If weighing the solid, perform this task within the fume hood on a tared weigh boat.

  • Solution Preparation: Slowly add the solid this compound to the desired solvent to avoid splashing and aerosol generation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Segregate from incompatible materials such as strong oxidizing agents.

Disposal Plan

All this compound waste is to be considered hazardous waste.

Waste StreamDisposal Protocol
Solid this compound Waste Collect in a dedicated, sealed, and labeled hazardous waste container.
Liquid this compound Waste Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated Materials (e.g., gloves, wipes, pipette tips) Place in a sealed, labeled hazardous waste bag or container.

Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed hazardous waste container. Decontaminate the spill area. For large spills, contact your institution's EHS department.

Visual Guidance: Procedural Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Obtain SDS Obtain SDS Conduct Risk Assessment Conduct Risk Assessment Obtain SDS->Conduct Risk Assessment Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Conduct Risk Assessment->Prepare Work Area (Fume Hood) Assemble PPE Assemble PPE Prepare Work Area (Fume Hood)->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Handle this compound Handle this compound Don PPE->Handle this compound Decontaminate Area Decontaminate Area Handle this compound->Decontaminate Area Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Personal Hygiene Personal Hygiene Doff PPE->Personal Hygiene

Caption: A procedural workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipolamiide
Reactant of Route 2
Ipolamiide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.